(S)-Ramosetron
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@H]3CCC4=C(C3)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130426 | |
| Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-90-9 | |
| Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132036-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-5-yl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601130426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Ramosetron: A Technical Deep Dive into its Antagonistic Action at the 5-HT3 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ramosetron is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. This technical guide provides an in-depth exploration of its mechanism of action at the molecular, cellular, and systemic levels. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in mediating nausea and vomiting, making its antagonists valuable therapeutic agents. Ramosetron, in its enantiomerically pure (S)-form, demonstrates a distinct pharmacological profile characterized by high affinity and prolonged duration of action compared to first-generation "setrons" like ondansetron (B39145) and granisetron. This document will detail the quantitative aspects of its receptor interaction, the experimental methodologies used for its characterization, and the downstream signaling consequences of its antagonistic activity.
Core Mechanism of Action at the 5-HT3 Receptor
This compound functions as a competitive antagonist at the 5-HT3 receptor. The binding of the endogenous ligand, serotonin (5-hydroxytryptamine or 5-HT), to the 5-HT3 receptor normally triggers the opening of a non-selective cation channel, leading to a rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx results in the depolarization of the neuronal membrane, initiating an excitatory signal. This compound, by binding to the same site as serotonin, prevents this channel opening, thereby blocking the downstream signaling cascade.
The primary therapeutic effects of this compound in preventing nausea and vomiting are mediated through the blockade of 5-HT3 receptors in both the peripheral and central nervous systems. Peripherally, it acts on vagal afferent nerves in the gastrointestinal tract, while centrally, it targets the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem.
Quantitative Pharmacological Data
Below is a summary of the available quantitative data for Ramosetron and other 5-HT3 receptor antagonists for comparison.
| Compound | Parameter | Value | Species/Tissue | Reference |
| (R)-Ramosetron (YM060) | pA2 | 10.40 | Rat distal colon | |
| (R)-Ramosetron (YM060) | Kd | 8.4 pM | Rat cerebral cortex | |
| Ramosetron Hydrochloride | Ki | 0.091 nM | Not Specified | |
| This compound | Potency relative to (R)-Ramosetron | ~100-fold less potent | Ferret (in vivo emesis model) | |
| Granisetron | pA2 | 8.99 | Rat distal colon | |
| Ondansetron | pA2 | 8.53 | Rat distal colon |
Experimental Protocols
The characterization of this compound's interaction with the 5-HT3 receptor relies on established experimental techniques, primarily radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This method is employed to determine the binding affinity (Ki or Kd) of this compound to the 5-HT3 receptor.
Objective: To quantify the affinity of this compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes expressing 5-HT3 receptors are prepared from a suitable source, such as cultured cells (e.g., HEK293 cells) transfected with the 5-HT3 receptor cDNA or from brain tissue known to have a high density of these receptors (e.g., rat cerebral cortex). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron or [3H]YM060).
-
Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the 5-HT3 receptors.
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional antagonism of this compound on 5-HT3 receptor-mediated ion currents.
Objective: To determine the inhibitory effect of this compound on serotonin-induced currents in cells expressing 5-HT3 receptors.
Methodology:
-
Cell Preparation: Cells expressing 5-HT3 receptors (e.g., NG108-15 cells or HEK293 cells) are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of a microscope and continuously perfused with an extracellular solution. A glass micropipette with a fine tip (1-5 µm) is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is carefully guided to touch the surface of a single cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).
-
Agonist Application: Serotonin is applied to the cell, which activates the 5-HT3 receptors and elicits an inward current.
-
Antagonist Application: After washing out the serotonin, the cell is pre-incubated with this compound for a defined period, followed by the co-application of serotonin and this compound.
-
Data Acquisition and Analysis: The inhibition of the serotonin-induced current by this compound is recorded. By testing a range of this compound concentrations, a concentration-response curve can be generated to determine the IC50. For Schild analysis, concentration-response curves to serotonin are generated in the presence of several fixed concentrations of this compound to determine the pA2 value, which provides a measure of competitive antagonism.
Whole-Cell Patch-Clamp Workflow
Downstream Signaling Pathway Blockade
The activation of the 5-HT3 receptor initiates a cascade of intracellular events. By blocking the initial ion influx, this compound effectively prevents these downstream signaling pathways from being activated.
Enantioselective synthesis of (S)-Ramosetron hydrochloride
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Ramosetron Hydrochloride
Introduction
This compound hydrochloride is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the management of nausea and vomiting associated with chemotherapy and for the treatment of irritable bowel syndrome. The pharmacological activity of Ramosetron (B134825) resides primarily in the (S)-enantiomer, making its enantioselective synthesis a critical aspect of its production to ensure therapeutic efficacy and minimize potential side effects from the (R)-enantiomer. This guide provides a detailed overview of the core methodologies for the enantioselective synthesis of this compound hydrochloride, tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies
Two primary strategies have emerged for the enantioselective synthesis of this compound hydrochloride: a chemoenzymatic approach utilizing kinetic resolution and a chemical approach employing a chiral starting material for a key Friedel-Crafts acylation reaction.
1. Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This approach leverages the stereoselectivity of enzymes to resolve a racemic intermediate, providing access to the desired enantiomerically enriched precursor. A key intermediate is resolved using a lipase (B570770), which selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the desired enantiomer. This method is noted for being environmentally friendly.[1][2]
2. Asymmetric Chemical Synthesis via Friedel-Crafts Acylation
This strategy involves the use of an enantiomerically pure starting material, (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid, which is then converted to an acid halide.[3] This chiral acid halide subsequently undergoes a Friedel-Crafts acylation reaction with 1-methyl-1H-indole in the presence of a Lewis acid catalyst to form this compound.[3] This method maintains the stereochemistry throughout the reaction sequence, leading to a high optical purity of the final product.[3]
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound Hydrochloride
This protocol is based on a chemoenzymatic approach involving a lipase-catalyzed hydrolytic kinetic resolution to obtain a key chiral intermediate.[1][2]
Step 1: Synthesis of the Racemic Intermediate The specific racemic ester intermediate is first synthesized through conventional organic chemistry methods.
Step 2: Lipase-Catalyzed Hydrolytic Kinetic Resolution
-
The racemic intermediate is dissolved in an appropriate buffer solution.
-
A lipase (e.g., from Candida rugosa) is added to the solution.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH.
-
The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is achieved.
-
Upon completion, the unreacted (S)-ester is extracted with an organic solvent. The hydrolyzed (R)-acid remains in the aqueous layer.
-
The organic layer is dried and concentrated to yield the enantiomerically enriched (S)-ester.
Step 3: Synthesis of this compound
-
The enantiomerically pure intermediate from the resolution step is then converted to this compound through a two-step process.[1][2]
-
This typically involves reaction with 1-methyl-1H-indole.
Step 4: Salt Formation
-
The resulting this compound base is dissolved in a suitable solvent like ethanol (B145695).
-
A solution of hydrochloric acid in ethanol is added to adjust the pH to 1-2.[4]
-
The precipitated this compound hydrochloride is collected by filtration, washed, and dried.[4]
Protocol 2: Asymmetric Chemical Synthesis via Friedel-Crafts Acylation
This protocol outlines the synthesis starting from an enantiomerically pure precursor.[3]
Step 1: Preparation of the Chiral Acid Halide
-
(R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid or its salt is suspended in an inert solvent (e.g., toluene).
-
A halogenating agent (e.g., thionyl chloride or oxalyl chloride) is added, and the mixture is stirred until the conversion to the acid chloride is complete.
-
The excess halogenating agent and solvent are removed under reduced pressure to yield the crude (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carbonyl chloride.
Step 2: Lewis Acid-Catalyzed Friedel-Crafts Acylation
-
1-Methyl-1H-indole is dissolved in an aromatic hydrocarbon solvent such as toluene.[3]
-
A Lewis acid catalyst (e.g., diethylaluminum chloride or ethylaluminum sesquichloride) is added to the solution under an inert atmosphere and cooled.[3]
-
The chiral acid chloride prepared in Step 1, dissolved in the same solvent, is added dropwise to the reaction mixture while maintaining a low temperature.
-
The reaction is stirred until completion, as monitored by TLC or HPLC.
-
The reaction is quenched by the addition of water or a dilute acid.
Step 3: Work-up and Purification
-
The organic layer is separated, washed with an aqueous base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
Step 4: Formation of the Hydrochloride Salt
-
The purified this compound is dissolved in a suitable alcohol (e.g., ethanol).
-
An ethanolic solution of hydrogen chloride is added to precipitate the hydrochloride salt.
-
The solid is collected by filtration, washed with a cold solvent, and dried to afford this compound hydrochloride.[4]
Quantitative Data Summary
The following table summarizes the reported quantitative data for the different synthetic approaches to this compound hydrochloride.
| Synthetic Approach | Key Step | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Chemoenzymatic Synthesis | Lipase-catalyzed kinetic resolution | 24.6% | High | [1][2] |
| Asymmetric Chemical Synthesis | Friedel-Crafts Acylation | High | High | [3] |
| Alternative Chemical Synthesis | Hydrolysis, resolution, and acylation | 21.2% | Not specified | [5] |
| Microwave-Assisted Synthesis | TiCl4-catalyzed acylation | 95.2% (racemic) | Not applicable | [6] |
Visualizations
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of this compound HCl.
Asymmetric Chemical Synthesis Workflow
Caption: Asymmetric chemical synthesis of this compound HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US7652052B2 - Process for producing ramosetron or its salt - Google Patents [patents.google.com]
- 4. CN100486977C - Novel preparation method of ramosetron hydrochloride - Google Patents [patents.google.com]
- 5. Synthesis of ramosetron hydrochloride | Semantic Scholar [semanticscholar.org]
- 6. RAMOSETRON synthesis - chemicalbook [chemicalbook.com]
The Genesis of a Singular Solution: An In-depth Technical Guide to the Discovery and Development of Ramosetron Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ramosetron (B134825), a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, is a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting, as well as irritable bowel syndrome with diarrhea (IBS-D). Marketed as an enantiopure compound, the story of ramosetron is a compelling case study in stereoselective drug development. This technical guide delves into the core aspects of the discovery and development history of its enantiomers, providing a detailed examination of their differential pharmacology, the evolution of stereoselective synthesis and analytical separation techniques, and the clinical rationale for the selection of the (R)-(-)-enantiomer as the therapeutic agent.
Introduction: The Chirality Question in 5-HT3 Receptor Antagonism
The development of 5-HT3 receptor antagonists marked a significant advancement in antiemetic therapy. Early in the exploration of this class of drugs, the critical role of stereochemistry in receptor-ligand interactions became a focal point of research. For compounds possessing a chiral center, the spatial arrangement of substituents can dramatically influence pharmacological activity, with one enantiomer often exhibiting significantly higher potency and a more favorable therapeutic profile than its mirror image. This principle was central to the development of ramosetron by Yamanouchi Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.).
Ramosetron possesses a single chiral center at the C-5 position of the tetrahydro-1H-benzimidazole ring system. Consequently, it exists as two enantiomers: (R)-(-)-ramosetron and (S)-(+)-ramosetron. The pivotal decision to develop a single enantiomer was driven by early preclinical findings that demonstrated a significant stereochemical preference of the 5-HT3 receptor for one of the enantiomers.
Differential Pharmacology of Ramosetron Enantiomers
The therapeutic efficacy of ramosetron is overwhelmingly attributed to its (R)-(-)-enantiomer. Preclinical studies revealed a stark difference in the binding affinity and antagonist potency of the two enantiomers at the 5-HT3 receptor.
Receptor Binding Affinity and In Vitro Potency
The most striking evidence of stereoselectivity lies in the differential affinity of the ramosetron enantiomers for the 5-HT3 receptor. A pivotal study demonstrated that the (R)-form of ramosetron has a 112-fold greater affinity for the 5-HT3 receptor than its (S)-enantiomer in mouse neuroblastoma cells [1]. This substantial difference in receptor binding affinity is the fundamental basis for the selection of the (R)-enantiomer for clinical development.
| Enantiomer | Receptor Affinity (Relative to (S)-enantiomer) | Primary Pharmacological Activity |
| (R)-(-)-Ramosetron | 112x higher | Potent 5-HT3 receptor antagonist |
| (S)-(+)-Ramosetron | 1x | Significantly lower 5-HT3 receptor antagonist activity |
Pharmacokinetics
While detailed comparative pharmacokinetic studies of the individual enantiomers are not extensively published, the marketed drug, (R)-ramosetron, undergoes hepatic metabolism primarily via CYP1A2 and CYP2D6 enzymes. It is excreted in the urine as both unchanged drug and metabolites[2][3]. The elimination half-life of the active enantiomer is approximately 5 hours[2]. The lack of extensive investigation into the pharmacokinetics of the (S)-enantiomer is likely a direct consequence of its significantly lower pharmacological activity, which rendered it a less relevant candidate for further development.
The Developmental Trajectory: From Racemate to Enantiopure Drug
The development of ramosetron followed a logical progression from the synthesis of the racemate to the establishment of methods for producing the enantiomerically pure active form.
Early Synthetic Approaches and Chiral Resolution
Initial synthetic routes for ramosetron produced a racemic mixture of the (R) and (S) enantiomers. To isolate the desired (R)-enantiomer and to facilitate pharmacological evaluation, methods for chiral resolution were developed. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) has been a cornerstone of this effort.
Experimental Protocol: Chiral HPLC Separation of Ramosetron Enantiomers
A common method for the analytical separation of ramosetron enantiomers involves the use of a polysaccharide-based chiral stationary phase.
-
Column: Chiralpak IC-3 (cellulose-based)[4]
-
Mobile Phase: Acetonitrile/Water/Diethylamine (100:10:0.1, v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 35°C[4]
-
Detection: UV at 306 nm[5]
-
Results: This method achieves baseline separation of the (R)- and (S)-enantiomers with a high resolution factor, allowing for accurate quantification of enantiomeric purity[4][5]. The retention times for the S-(+) and R-(-) enantiomers are approximately 8.9 and 10.2 minutes, respectively, with a resolution factor greater than 2.5[5].
The following diagram illustrates the workflow for the chiral separation of ramosetron enantiomers.
Stereoselective Synthesis: A More Efficient Approach
While chiral resolution is effective, it is inherently inefficient as it discards half of the synthesized material. The development of stereoselective synthetic methods was a crucial step in making the production of enantiopure (R)-ramosetron economically viable. One notable approach is the use of chemoenzymatic kinetic resolution.
Experimental Protocol: Chemoenzymatic Synthesis of Enantiomerically Pure Ramosetron
This method utilizes a lipase-catalyzed hydrolytic kinetic resolution of a key intermediate to achieve high enantiomeric excess (e.e.).
-
Kinetic Resolution: A racemic ester intermediate is subjected to hydrolysis catalyzed by a lipase (B570770) (e.g., from Candida antarctica). The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted and in high e.e..
-
Separation: The resulting mixture of the hydrolyzed acid and the unreacted ester can be easily separated.
-
Conversion to (R)-Ramosetron: The enantiomerically enriched intermediate is then converted to (R)-ramosetron through a series of chemical steps, including a Friedel-Crafts acylation with 1-methyl-1H-indole[6].
The following diagram illustrates the logical flow of the chemoenzymatic synthesis approach.
Clinical Development and Rationale for Enantiopure (R)-Ramosetron
The decision to proceed with the development of only the (R)-enantiomer was a strategic one, guided by the principles of modern drug development that favor single-enantiomer drugs.
Rationale for Developing (R)-Ramosetron:
-
Enhanced Potency and Specificity: With a 112-fold higher affinity for the 5-HT3 receptor, the (R)-enantiomer is responsible for the vast majority of the therapeutic effect[1].
-
Reduced Metabolic Load: Administering a single, active enantiomer avoids introducing an isomeric ballast (the less active (S)-enantiomer) into the body, which would still need to be metabolized and eliminated, potentially contributing to off-target effects or drug-drug interactions.
-
Improved Therapeutic Index: By eliminating the less active enantiomer, the therapeutic window of the drug can be widened, and the risk of dose-related side effects may be reduced.
-
Regulatory Preference: Global regulatory agencies, including the FDA and EMA, generally prefer the development of single-enantiomer drugs over racemates, provided that the pharmacological activity resides predominantly in one enantiomer.
Clinical trials have consistently demonstrated the efficacy and safety of (R)-ramosetron in its approved indications[7][8][9].
Conclusion
The discovery and development of ramosetron enantiomers is a clear illustration of the importance of stereochemistry in drug design and development. The significant difference in pharmacological activity between the (R)- and (S)-enantiomers provided a compelling scientific and clinical rationale for the development of the enantiopure (R)-(-)-ramosetron. The evolution of stereoselective synthesis and analytical methods has enabled the efficient and controlled production of this important therapeutic agent. The story of ramosetron serves as a valuable guide for researchers and professionals in the pharmaceutical industry, underscoring the benefits of a stereoselective approach to drug development in achieving optimal therapeutic outcomes.
References
- 1. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 2. mims.com [mims.com]
- 3. Ramosetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US7652052B2 - Process for producing ramosetron or its salt - Google Patents [patents.google.com]
- 7. Randomized, placebo-controlled, phase IV pilot study of ramosetron to evaluate the co-primary end points in male patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term efficacy and safety of ramosetron in the treatment of diarrhea-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
(S)-Ramosetron: A Technical Guide to its High-Affinity Binding and Slow Dissociation from 5-HT3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ramosetron is a potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] Its clinical efficacy in the management of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting, is underpinned by its distinct molecular interaction with the 5-HT3 receptor.[2][3] This technical guide provides an in-depth analysis of the binding affinity and dissociation kinetics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Notably, this compound exhibits a significantly greater binding affinity and a slower rate of dissociation from the 5-HT3 receptor compared to other "setron" class antagonists, contributing to its more potent and prolonged therapeutic effects.[2]
Quantitative Analysis of this compound Binding to 5-HT3 Receptors
The binding characteristics of this compound to the 5-HT3 receptor have been quantified using radioligand binding assays. These studies reveal a high-affinity interaction, as summarized in the table below.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Dissociation Constant (Kd) | 0.15 ± 0.01 nM | Cloned human 5-HT3 receptors | [3H]Ramosetron | [4] |
| Inhibition Constant (Ki) | 0.091 nM | 5-HT3 receptor | Not Specified | [5] |
| Maximum Binding Capacity (Bmax) | 653 ± 30 fmol/mg protein | Cloned human 5-HT3 receptors | [3H]Ramosetron | [4] |
Dissociation Kinetics
Kinetic studies have demonstrated that the dissociation of this compound from the 5-HT3 receptor is notably slow, a key factor in its long duration of action. Comparative studies have shown that the dissociation of [3H]ramosetron is slower than that of [3H]granisetron, another commonly used 5-HT3 antagonist.[4]
Experimental Protocols
The determination of the binding affinity and dissociation kinetics of this compound for the 5-HT3 receptor is primarily achieved through radioligand binding assays. Below is a detailed methodology based on established protocols.
Radioligand Binding Assay for this compound
1. Membrane Preparation:
-
Tissues or cells expressing the 5-HT3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
The homogenate undergoes centrifugation to pellet the membranes.[6]
-
The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use.[6]
-
Protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]
2. Saturation Binding Assay (to determine Kd and Bmax):
-
A fixed amount of the membrane preparation is incubated with increasing concentrations of [3H]-(S)-Ramosetron.[6]
-
The incubation is carried out in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium (e.g., 60 minutes).[6]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]
-
The filters are washed with ice-cold wash buffer and the radioactivity retained on the filters is quantified using a scintillation counter.[6]
-
The specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the Kd and Bmax values.[6]
3. Competition Binding Assay (to determine Ki):
-
A fixed concentration of [3H]-(S)-Ramosetron is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound or other competing ligands.[6]
-
The assay conditions (buffer, temperature, incubation time) are similar to the saturation binding assay.[6]
-
The incubation is terminated by filtration, and the bound radioactivity is measured.[6]
-
The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
4. Dissociation Assay (to determine koff):
-
The membrane preparation is incubated with [3H]-(S)-Ramosetron until equilibrium is reached.[6]
-
Dissociation is initiated by the addition of a high concentration of an unlabeled ligand to prevent re-binding of the radioligand.[6]
-
At various time points, samples are filtered, and the amount of bound radioligand is measured.
-
The rate of dissociation (koff) is determined by analyzing the decrease in specific binding over time.
Signaling Pathways and Experimental Visualizations
The binding of an agonist to the 5-HT3 receptor, a ligand-gated ion channel, initiates a rapid influx of cations, primarily Na+ and Ca2+, leading to depolarization of the neuronal membrane.[7] This influx of calcium can then trigger downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate the 5-HT3 receptor signaling pathway and the workflow of a typical radioligand binding assay.
References
- 1. droracle.ai [droracle.ai]
- 2. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 4. Comparative study of [3H]ramosetron and [3H]granisetron binding in the cloned human 5-hydroxytryptamine3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the In Vitro Characterization of (S)-Ramosetron's Receptor Selectivity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the in vitro pharmacological profile of (S)-Ramosetron, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. The document outlines its binding affinity, functional activity, and the experimental methodologies used for its characterization, serving as a comprehensive resource for professionals in the field of pharmacology and drug discovery.
Introduction
This compound is a tetrahydrobenzimidazole derivative that functions as a high-affinity antagonist of the serotonin 5-HT3 receptor.[1] This receptor, a ligand-gated ion channel, is a key mediator in the physiology of nausea and vomiting, as well as gut motility.[2][3][4] The clinical efficacy of this compound in managing chemotherapy-induced nausea and vomiting (CINV), postoperative nausea and vomiting (PONV), and diarrhea-predominant irritable bowel syndrome (IBS-D) is directly linked to its potent and selective blockade of this receptor.[5][6]
A thorough in vitro characterization is fundamental to understanding its mechanism of action and predicting its clinical safety profile. High receptor selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects. This document details the receptor binding profile and functional antagonism of this compound, providing the experimental frameworks for these assessments.
Receptor Binding Profile of this compound
The cornerstone of this compound's pharmacological profile is its exceptional affinity and selectivity for the 5-HT3 receptor. This has been established through extensive in vitro radioligand binding assays against a wide panel of neurotransmitter receptors, ion channels, and transporters.
Quantitative Binding Affinity Data
Studies have demonstrated that this compound binds to human and rat 5-HT3 receptors with sub-nanomolar affinity.[7][8] In contrast, its affinity for a diverse range of other targets is negligible, underscoring its high selectivity.[7][8][9] A key characteristic of its interaction with the human 5-HT3 receptor is its extremely slow dissociation rate, which is believed to contribute to its long duration of action.[7][8][9]
| Target Receptor | Species | Binding Affinity (Ki) | Reference |
| 5-HT3 Receptor | Human | 0.091 ± 0.014 nmol/L | [7][8] |
| 5-HT3 Receptor | Rat | 0.22 ± 0.051 nmol/L | [7][8] |
| Other Receptors, Transporters, Ion Channels | Various | Negligible Affinity | [7][8] |
| Compound | Dissociation Half-Life (t1/2) from human 5-HT3 Receptor | Reference |
| This compound | 560 min | [7][8] |
| Alosetron | 180 min | [7][8] |
| Cilansetron | 88 min | [7][8] |
Experimental Protocol: Radioligand Competition Binding Assay
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor.[10][11] A competition assay measures the ability of an unlabeled test compound, such as this compound, to displace a specific radiolabeled ligand from its receptor.[12]
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line recombinantly expressing the human 5-HT3 receptor.
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]granisetron.
-
Test Compound: this compound, dissolved and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the 5-HT3 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[13]
-
-
Assay Setup:
-
The assay is performed in a 96-well plate format.
-
To each well, add in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Varying concentrations of the unlabeled test compound, this compound.
-
The cell membrane preparation to initiate the binding reaction.
-
-
Include control wells for:
-
Total Binding: Contains radioligand and membranes, but no competitor.
-
Non-specific Binding (NSB): Contains radioligand, membranes, and a saturating concentration of a known, unlabeled 5-HT3 antagonist to block all specific binding.
-
-
-
Incubation:
-
The plate is incubated, typically for 60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[13]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on each filter is measured using a scintillation counter.[13]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism at the 5-HT3 Receptor
While binding assays confirm affinity, functional assays are required to determine a compound's pharmacological action (e.g., agonist, antagonist, inverse agonist). This compound is characterized as a competitive antagonist, meaning it binds to the same site as serotonin but does not activate the receptor, thereby blocking its function.[7][8]
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel.[2] Upon binding of its endogenous ligand, serotonin (5-HT), the channel opens, allowing the rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to the depolarization of the cell membrane, which in neurons triggers the propagation of an action potential and neurotransmitter release.[9] this compound competitively blocks the binding of 5-HT, preventing channel opening and subsequent cellular depolarization.
Quantitative Functional Data
Functional assays, such as isolated tissue contractility studies or cell-based calcium mobilization assays, are used to quantify the antagonist potency of this compound. The pA2 value is a measure of the potency of a competitive antagonist.
| Assay Type | Tissue/Cell System | Parameter | Value | Reference |
| Contraction Inhibition | Isolated Guinea-Pig Colon | pA2 | 8.6 (8.5 – 9.0) | [7][8] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced increases in intracellular calcium ([Ca²⁺]i) in cells expressing the target receptor.[14] Since 5-HT3 receptor activation allows Ca²⁺ influx, this is a direct functional readout.
Objective: To determine the potency (IC50) of this compound in inhibiting serotonin-induced calcium mobilization.
Materials:
-
Cell Line: A stable cell line (e.g., CHO, HEK293) expressing the human 5-HT3 receptor.
-
Culture Plates: Black-walled, clear-bottom 96- or 384-well plates suitable for fluorescence measurements.
-
Calcium-sensitive Dye: A fluorescent dye that increases in intensity upon binding calcium, such as Fluo-4 AM.[15]
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Fluorescence Plate Reader: An instrument capable of kinetic fluorescence reading with automated liquid handling (e.g., FLIPR, FlexStation).[15][16]
Procedure:
-
Cell Plating: Seed the 5-HT3 expressing cells into the microplates and culture overnight to form a confluent monolayer.[17]
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add the assay buffer containing the Fluo-4 AM dye.
-
Incubate the plate (e.g., for 45-60 minutes at 37°C) to allow the cells to take up the dye.[17] The AM ester group is cleaved by intracellular esterases, trapping the active dye inside the cells.
-
-
Antagonist Pre-incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Using the instrument's integrated pipettor, add a fixed concentration of serotonin (typically an EC80 concentration to ensure a robust signal) to all wells simultaneously.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 1-3 minutes). The agonist-induced calcium influx will cause a rapid increase in fluorescence.[18]
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the serotonin-induced response.
-
Conclusion
The in vitro characterization of this compound demonstrates that it is a highly potent and selective competitive antagonist of the 5-HT3 receptor. Its sub-nanomolar binding affinity, coupled with a remarkably slow dissociation rate, distinguishes it from other 5-HT3 antagonists.[7][8][19][20] Functional assays confirm its ability to potently block serotonin-induced receptor activation. The negligible interaction with other neuroreceptors and cellular targets provides a strong molecular basis for its favorable side-effect profile. The detailed experimental protocols provided herein serve as a guide for the rigorous evaluation of receptor selectivity, a critical step in modern drug development.
References
- 1. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 3. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
- 4. Long-term efficacy and safety of ramosetron in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Pharmacological Profile of Ramosetron, a Novel Therapeutic Agent for Irritable Bowel Syndrome [jstage.jst.go.jp]
- 8. Evaluation of the pharmacological profile of ramosetron, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of ramosetron, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Enantiomer in the Shadows: A Technical Guide to Ramosetron's Effects on Gastrointestinal Serotonin Pathways
An Important Note on Stereochemistry: The clinically approved and pharmacologically studied active ingredient is (R)-Ramosetron . Its mirror image, (S)-Ramosetron , is considered an enantiomeric impurity, and as such, detailed public-domain data on its specific effects on gastrointestinal serotonin (B10506) pathways is not available.[1][2][3] This guide will, therefore, focus on the extensive research conducted on (R)-Ramosetron, the potent and selective 5-HT₃ receptor antagonist used in clinical practice.
Introduction: Serotonin and the Gastrointestinal Tract
The gastrointestinal (GI) tract is the body's largest producer of serotonin (5-hydroxytryptamine, 5-HT), which is synthesized and released primarily by enterochromaffin (EC) cells.[4] This signaling molecule is a critical regulator of numerous GI functions, including motility, secretion, and visceral sensation.[4] The 5-HT₃ receptor, a ligand-gated ion channel, is densely expressed on enteric neurons and extrinsic afferent nerve terminals.[5] Pathological over-activation of this pathway is a key mechanism in the symptoms of nausea, vomiting, and the visceral hypersensitivity and diarrhea characteristic of diarrhea-predominant irritable bowel syndrome (IBS-D).[6][7]
(R)-Ramosetron is a potent and highly selective 5-HT₃ receptor antagonist.[6] By blocking the action of serotonin at these receptors, it effectively modulates the downstream signaling that leads to these debilitating symptoms.[4] Its high affinity and long duration of action distinguish it from other first-generation 5-HT₃ antagonists.[8][9]
Mechanism of Action of (R)-Ramosetron
(R)-Ramosetron exerts its therapeutic effect through competitive antagonism at the 5-HT₃ receptor.[4] In the GI tract, serotonin released from EC cells in response to chemical or mechanical stimuli binds to 5-HT₃ receptors on adjacent intrinsic and extrinsic primary afferent neurons.[5] This binding opens a non-selective cation channel, leading to rapid depolarization of the neuron and propagation of signals that mediate nausea, bloating, pain, and propulsive motor reflexes.
(R)-Ramosetron binds to these receptors with high affinity, preventing serotonin from docking and thereby inhibiting neuronal depolarization.[4][10] This blockade occurs at both peripheral sites on vagal afferent nerves in the gut and at central sites in the chemoreceptor trigger zone of the brainstem, explaining its efficacy in both GI disorders and chemotherapy-induced nausea and vomiting (CINV).[5][10]
Pharmacological Data
(R)-Ramosetron is distinguished by its high binding affinity for the 5-HT₃ receptor compared to other antagonists. This contributes to its potent and long-lasting effects.
| Compound | Receptor Affinity (Ki) | Notes | Reference |
| (R)-Ramosetron | High (details not specified) | Higher affinity than ondansetron, granisetron, and tropisetron. | [8][9] |
| Ondansetron | Not specified | - | [8] |
| Granisetron | Not specified | - | [8] |
| Tropisetron | Not specified | - | [8] |
| Animal Model Study | (R)-Ramosetron Dose | Effect | Reference |
| Stress-induced defecation (Rats) | 0.3 - 100 µg/kg (p.o.) | Significant suppression of abnormal defecation. More potent than alosetron (B1665255) or cilansetron. | [6] |
| Stress-induced colonic transit (Rats) | 3 - 100 µg/kg (p.o.) | Prevention of accelerated colonic transit. | [6] |
| Stress-induced visceral pain (Rats) | 0.3 - 3 µg/kg (p.o.) | Suppression of decrease in colonic pain threshold. | [6] |
| Normal Defecation (Dogs) | 3,000 µg/kg (p.o.) | Did not inhibit normal defecation. | [6] |
Experimental Protocols
Receptor Binding Assay (Representative Protocol)
To determine the binding affinity of (R)-Ramosetron for the 5-HT₃ receptor, a competitive radioligand binding assay is typically employed.
Objective: To quantify the affinity (Ki value) of (R)-Ramosetron by measuring its ability to displace a known high-affinity radiolabeled 5-HT₃ receptor antagonist.
Methodology:
-
Tissue/Cell Preparation: Membranes are prepared from cells stably expressing recombinant human 5-HT₃ receptors or from appropriate brain tissue regions (e.g., cortex, brainstem).
-
Incubation: A constant concentration of a radioligand (e.g., [³H]granisetron) is incubated with the membrane preparation.
-
Competition: Increasing concentrations of unlabeled (R)-Ramosetron are added to the incubation mixture.
-
Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters (representing bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of (R)-Ramosetron that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Assessment of Gastrointestinal Transit (Representative Protocol)
The effect of (R)-Ramosetron on GI motility is often assessed using animal models where transit is accelerated by a stressor.
Objective: To measure the effect of (R)-Ramosetron on stress-induced acceleration of colonic transit.
Methodology:
-
Animal Model: Male Wistar rats are used.
-
Stress Induction: A conditioned-fear stress model is established where an auditory cue is paired with a mild foot shock. Subsequent exposure to the auditory cue alone induces a stress response.
-
Drug Administration: Animals are pre-treated with vehicle or varying doses of (R)-Ramosetron via oral gavage.
-
Transit Marker: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally.
-
Stress Exposure: Immediately after marker administration, animals are exposed to the stressor (auditory cue).
-
Measurement: After a set period (e.g., 60 minutes), animals are euthanized. The entire intestine is carefully excised, and the distance traveled by the marker is measured as a percentage of the total length of the intestine.
-
Data Analysis: The transit percentages are compared between the vehicle-treated group and the (R)-Ramosetron-treated groups to determine if the drug significantly attenuates the stress-induced acceleration of transit.
Effects of (R)-Ramosetron on Gastrointestinal Function
Preclinical and clinical studies have demonstrated that (R)-Ramosetron has profound effects on several aspects of GI pathophysiology.
-
Motility: (R)-Ramosetron significantly inhibits accelerated colonic transit induced by various stressors.[6] This is a primary mechanism for its anti-diarrheal effect in IBS-D. Importantly, at therapeutic doses, it does not appear to inhibit normal defecation, suggesting a selective effect on pathological states.[6]
-
Visceral Sensation: In animal models, (R)-Ramosetron significantly suppresses visceral hypersensitivity, evidenced by its ability to prevent a stress-induced decrease in the colonic pain threshold.[6] This action likely contributes to its efficacy in relieving abdominal pain and discomfort in patients with IBS-D.[7]
-
Secretion: By blocking 5-HT₃ receptors, (R)-Ramosetron is presumed to reduce the excessive intestinal fluid and electrolyte secretion that contributes to diarrhea in IBS-D, although this is often an inferred mechanism from its effects on stool consistency.
Conclusion
(R)-Ramosetron is a highly potent and selective 5-HT₃ receptor antagonist with a well-defined mechanism of action on gastrointestinal serotonin pathways. Its ability to block serotonin-mediated activation of afferent nerves leads to a powerful modulation of gut motility, visceral sensation, and emetic reflexes. This pharmacological profile makes it an effective therapeutic agent for conditions characterized by over-activity of these pathways, such as IBS-D and CINV. While the specific pharmacological profile of its (S)-enantiomer remains largely uncharacterized in the public domain, the extensive research on (R)-Ramosetron provides a clear and compelling picture of its role in managing complex gastrointestinal disorders.
References
- 1. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 4. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological profile of ramosetron, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ramosetron | C17H17N3O | CID 108000 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Ramosetron for Research Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of ramosetron (B134825), a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological, pharmacokinetic, and toxicological properties of the individual stereoisomers. This guide includes detailed experimental methodologies for chiral separation and receptor binding assays, presents quantitative data in structured tables, and utilizes visualizations to illustrate key pathways and workflows. The clinically active enantiomer, (R)-ramosetron, is discussed in detail, along with what is known about its less active counterpart, the (S)-enantiomer.
Introduction to Ramosetron and its Stereochemistry
Ramosetron is a powerful therapeutic agent used for the management of chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D).[1] Its mechanism of action is the selective antagonism of the 5-hydroxytryptamine-3 (5-HT₃) receptor.[2] The ramosetron molecule possesses a single chiral center, leading to the existence of two stereoisomers: (R)-ramosetron and (S)-ramosetron.
Stereoisomerism can have profound implications for the biological activity of a drug, as enantiomers can exhibit different pharmacodynamic and pharmacokinetic properties.[3][4] In the case of ramosetron, the therapeutic product is an enantiopure formulation of the (R)-enantiomer.[5] The (S)-enantiomer is considered an impurity and is not used therapeutically. A patent for a method of separating the enantiomers reports that the (R)-form has a 112-fold greater affinity for the 5-HT₃ receptor than the (S)-form, highlighting a significant difference in their pharmacological activity.[6]
Pharmacological Profile of Ramosetron Stereoisomers
The primary pharmacological target of ramosetron is the 5-HT₃ receptor, a ligand-gated ion channel.[6][7] Antagonism of this receptor in the central and peripheral nervous systems underlies its antiemetic and gastrointestinal motility-modulating effects.[2]
Differential 5-HT₃ Receptor Binding Affinity
| Stereoisomer | Receptor Affinity (pKi) | Source |
| (R)-Ramosetron | 10.48 | [1] |
| This compound | Significantly Lower | [6] |
Note: The pKi value is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The information on the (S)-enantiomer's lower affinity is derived from patent literature.
Mechanism of Action and Signaling Pathway
The 5-HT₃ receptor is a non-selective cation channel. Upon binding of serotonin, the channel opens, leading to a rapid influx of Na⁺, K⁺, and Ca²⁺ ions, which results in neuronal depolarization.[7] Ramosetron, acting as a competitive antagonist, binds to the receptor without activating it, thereby preventing serotonin-mediated depolarization.[2] The downstream signaling cascade initiated by 5-HT₃ receptor activation can involve calcium-dependent pathways, including the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and extracellular signal-regulated kinases (ERK1/2).[8]
Diagram: 5-HT₃ Receptor Signaling and Antagonism by Ramosetron
Caption: Mechanism of 5-HT₃ receptor activation and ramosetron antagonism.
Pharmacokinetic Profile of Ramosetron
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its dosing regimen and clinical efficacy. The available data primarily pertains to the therapeutically used (R)-ramosetron.
(R)-Ramosetron Pharmacokinetics
(R)-Ramosetron is rapidly absorbed after oral administration and is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6.[9][10]
| Pharmacokinetic Parameter | Value | Source |
| Elimination Half-life | Approximately 5-9 hours | [2][5] |
| Metabolism | Hepatic (CYP1A2, CYP2D6) | [9][10] |
| Excretion | Primarily via urine | [5][9] |
| Bioavailability | ~60% (Oral) | [5] |
| Clearance (typical value) | 0.19 L/h in a 60 kg subject | [8] |
Note: Data for the (S)-enantiomer is not available in the public domain, as it is not developed for therapeutic use.
Enantioselective Synthesis and Separation
The production of enantiopure (R)-ramosetron is essential for its therapeutic use. This requires either an asymmetric synthesis route or an effective method for chiral separation of a racemic mixture.
Chiral Separation: Experimental Protocol
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for separating the enantiomers of ramosetron. Below are examples of published methodologies.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) [5]
-
Objective: To separate (R)- and this compound.
-
Instrumentation: Standard HPLC system with UV detection.
-
Column: Chiralpak IC-3 (100 mm x 4.6 mm, 3 µm particle size).
-
Mobile Phase: Acetonitrile-water-diethylamine (100:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at a specified wavelength (e.g., 306 nm).
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the Chiralpak IC-3 column with the mobile phase until a stable baseline is achieved.
-
Dissolve the ramosetron sample (racemic mixture or sample containing the impurity) in a suitable solvent (e.g., mobile phase).
-
Inject an appropriate volume of the sample solution.
-
Monitor the elution of the enantiomers. Under these conditions, baseline separation is achieved within 5 minutes.
-
-
Expected Outcome: Two well-resolved peaks corresponding to the (S)- and (R)-enantiomers.
Diagram: Chiral HPLC Separation Workflow
Caption: General workflow for the chiral separation of ramosetron enantiomers.
Receptor Binding Assay: Experimental Protocol
To quantify the binding affinity (Ki) of each ramosetron stereoisomer for the 5-HT₃ receptor, a competitive radioligand binding assay can be performed. This protocol is a general guideline based on standard procedures.[11]
-
Objective: To determine the Ki of (R)- and this compound for the 5-HT₃ receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT₃ receptor.
-
Radioligand (e.g., [³H]GR65630, a known 5-HT₃ antagonist).
-
(R)-Ramosetron and this compound stock solutions.
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris, pH 7.4).
-
96-well plates, glass fiber filters, scintillation cocktail, and a scintillation counter.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-labeled antagonist), and competitive binding (membranes + radioligand + varying concentrations of the test compound, i.e., (R)- or this compound).
-
Incubation: Add the cell membrane preparation, the test compound or buffer, and the radioligand to the appropriate wells. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC₅₀ to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Enantioselective Toxicity
There is limited publicly available information on the specific toxicity of this compound. Toxicity studies have primarily focused on the clinically used (R)-enantiomer. The common side effects associated with (R)-ramosetron therapy include headache, constipation, and dizziness.[5] Without specific studies, it is difficult to ascertain whether the (S)-enantiomer would present a different toxicity profile. However, in chiral drug development, it is a regulatory expectation to evaluate the properties of each enantiomer, as the "distomer" (the less active enantiomer) could contribute to side effects or have unique toxicities.[3]
Conclusion for Research Applications
For researchers investigating ramosetron, understanding its stereochemical properties is critical. The significant difference in 5-HT₃ receptor affinity between the (R)- and (S)-enantiomers underscores the importance of using enantiopure (R)-ramosetron in pharmacological studies to ensure target specificity and clinical relevance. The availability of robust chiral HPLC methods allows for the accurate determination of enantiomeric purity, which is essential for quality control and in vitro/in vivo studies. Future research could focus on further elucidating the molecular interactions that govern the stereoselective binding of ramosetron to the 5-HT₃ receptor and on characterizing any potential off-target effects or unique biological activities of the (S)-enantiomer. This comprehensive understanding will aid in the development of next-generation 5-HT₃ receptor antagonists and in optimizing the therapeutic use of existing agents like ramosetron.
References
- 1. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ramosetron - Wikipedia [en.wikipedia.org]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. youtube.com [youtube.com]
- 5. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 6. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetics of ramosetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Acute, subacute and chronic oral toxicity studies of the new serotonin (5-HT)3-receptor antagonist ramosetron in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Emesis: A Technical Guide to the Expanding Therapeutic Landscape of (S)-Ramosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ramosetron, a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, has long been established as a cornerstone in the management of chemotherapy-induced and postoperative nausea and vomiting. Its mechanism of action, centered on the blockade of 5-HT3 receptors in the central and peripheral nervous systems, effectively mitigates the emetic reflex.[1][2] However, a growing body of preclinical and clinical evidence has illuminated the therapeutic potential of this compound far beyond its antiemetic indications. This technical guide provides an in-depth exploration of these emerging applications, focusing on the underlying pharmacology, key experimental findings, and detailed methodologies to inform future research and drug development endeavors. The primary focus of this guide will be on its proven efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D) and its potential in other disorders such as fibromyalgia and certain neurological conditions.
Core Mechanism of Action: 5-HT3 Receptor Antagonism
This compound exerts its pharmacological effects through competitive and selective antagonism of the 5-HT3 receptor, a ligand-gated ion channel.[1][2] Activation of these receptors by serotonin (5-hydroxytryptamine) triggers rapid depolarization of neurons, playing a key role in various physiological processes, including visceral sensation, gastrointestinal motility, and the emetic reflex.[2][3] this compound's high affinity and slow dissociation from the 5-HT3 receptor contribute to its potent and long-lasting therapeutic effects.[4]
Signaling Pathway of this compound in the Gut
The therapeutic effects of this compound in gastrointestinal disorders are primarily mediated by its action on 5-HT3 receptors located on enteric neurons and extrinsic afferent nerve fibers.
Quantitative Pharmacology and Pharmacokinetics
This compound exhibits a distinct pharmacological profile characterized by high potency and selectivity for the 5-HT3 receptor.
| Parameter | Species | Value | Reference |
| Receptor Binding Affinity (Ki) | |||
| Human 5-HT3 Receptor | 0.091 ± 0.014 nmol/L | [4] | |
| Rat 5-HT3 Receptor | 0.22 ± 0.051 nmol/L | [4] | |
| Receptor Dissociation Half-Life (t1/2) | |||
| This compound | Human 5-HT3 Receptor | 560 min | [4] |
| Alosetron | Human 5-HT3 Receptor | 180 min | [4] |
| Cilansetron | Human 5-HT3 Receptor | 88 min | [4] |
| Functional Antagonism (pA2) | |||
| 5-HT-induced contraction of guinea-pig colon | 8.6 | [4] | |
| In Vivo Efficacy (ED50) | |||
| Inhibition of von Bezold-Jarisch reflex in rats | 1.2 µg/kg (oral) | [4] | |
| Inhibition of restraint stress-induced defecation in rats | 0.62 µg/kg (oral) | [4] | |
| Inhibition of conditioned fear stress-induced defecation in rats | 0.019 mg/kg | [5] | |
| Pharmacokinetics | |||
| Bioavailability | Human | ~60% | [1] |
| Elimination Half-life | Human | ~5 hours (oral) | [1] |
| Metabolism | Human | Hepatic (CYP1A2, CYP2D6) | [1] |
Therapeutic Applications Beyond Emesis
Irritable Bowel Syndrome with Diarrhea (IBS-D)
The most well-established therapeutic application of this compound beyond emesis is in the management of IBS-D. By antagonizing 5-HT3 receptors in the gastrointestinal tract, this compound effectively reduces visceral hypersensitivity, slows colonic transit, and improves stool consistency.[6][7]
Clinical Efficacy in IBS-D:
| Study | Population | Dosage | Primary Outcome | Result | Reference |
| Phase II Trial | 418 male & female patients with IBS-D | 5 µg and 10 µg once daily | Monthly responder rate of global assessment of relief of IBS symptoms | 5 µg: 42.57% vs. 26.92% (placebo); 10 µg: 43.01% vs. 26.92% (placebo) | [8] |
| 12-week RCT | 539 patients with IBS-D | 5 µg once daily | Positive response to treatment | 47% vs. 27% (placebo) | [7][9] |
| Relief of abdominal pain/discomfort | 46% vs. 33% (placebo) | [7][9] | |||
| Improved abnormal bowel habits | 44% vs. 24% (placebo) | [7][9] | |||
| Study in quiescent IBD with IBS-D-like symptoms | Patients with quiescent IBD | Not specified | Responder rate for relief from overall IBS-D-like symptoms | 35.5% vs. 11.4% (placebo) | [5] |
| Responder rate for improvement of bowel habits | 38.7% vs. 14.3% (placebo) | [5] |
Fibromyalgia
Recent clinical evidence suggests a potential role for this compound in the management of fibromyalgia, a chronic condition characterized by widespread pain, fatigue, and other somatic symptoms. The rationale for its use stems from the involvement of serotonin in pain modulation and the potential of 5-HT3 receptor antagonists to alleviate pain.
Clinical Efficacy in Fibromyalgia:
A randomized, double-blind, placebo-controlled trial investigated the efficacy of intravenous this compound as an add-on therapy for refractory fibromyalgia.[9][10]
| Outcome Measure | This compound Group (n=40) | Placebo Group (n=40) | p-value | Reference |
| Reduction in VAS pain scores | 1.18 ± 1.60 | 0.54 ± 1.59 | < 0.05 | [9][10] |
| Improvement in BDI scores | 4.42 ± 5.18 | 1.33 ± 4.87 | < 0.05 | [9][10] |
| Improvement in MDHAQ pain scale scores | 0.37 ± 0.74 | 0.04 ± 0.52 | < 0.05 | [9][10] |
It is important to note that the observed improvements in pain and depression scores were not sustained at the 28-day follow-up, suggesting that further research is needed to determine the optimal dosing and long-term efficacy in this patient population.[9][10]
Neurological Disorders: Preclinical Evidence in Epilepsy
Preclinical studies have begun to explore the potential of this compound in neurological disorders. One study investigated its effects in a rat model of epilepsy (amygdala kindling).
Preclinical Findings in an Epilepsy Model:
Microinjection of this compound into the entorhinal cortex of kindled rats demonstrated anticonvulsant and cognitive-enhancing effects.[11][12]
| Parameter | Effect of this compound (100 µ g/0.5 µl) | Reference |
| Afterdischarge (AD) duration | Reduced | [11][12] |
| Stage 4 latency | Increased | [11][12] |
| Discrimination index (Novel Object Recognition test) | Increased (at 10 and 100 µ g/0.5 µl) | [11][12] |
| Spontaneous alternation (Y-maze task) | Reversed kindling-induced changes (at 10 and 100 µ g/0.5 µl) | [11][12] |
These findings suggest an excitatory role for 5-HT3 receptors in the entorhinal cortex in this epilepsy model and point towards a potential therapeutic avenue for this compound in seizure control and mitigation of associated cognitive deficits.[11][12]
Other Potential Applications
-
Cyclic Vomiting Syndrome (CVS): A small-scale trial in five patients with CVS suggested that this compound administered during the prodromal period may be effective in reducing the frequency and severity of vomiting episodes.[4]
-
Anxiety and Stress-Related Disorders: Preclinical studies using the conditioned fear stress model in rats have shown that this compound can inhibit stress-induced defecation without affecting the fear response itself, suggesting a potential role in managing the physical symptoms of anxiety.[5][13]
Detailed Experimental Protocols
Receptor Binding Assay (General Protocol for 5-HT3 Receptors)
This protocol is a generalized representation of a competitive radioligand binding assay commonly used to determine the affinity of compounds for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human 5-HT3 receptor (e.g., HEK293 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Competitive Binding: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]Granisetron) and varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which retain the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visceral Hypersensitivity Assessment in Rats (Colorectal Distension Model)
This model is used to assess visceral pain and the efficacy of analgesics.
Methodology:
-
Animal Preparation: Male rats are fasted overnight with free access to water. A balloon catheter is inserted into the distal colon.
-
Adaptation: The rats are allowed to adapt to a restraining device for a period before the distension procedure.
-
Colorectal Distension (CRD): The balloon is incrementally inflated to various pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
Pain Response Measurement: The visceral pain response is quantified by measuring the visceromotor response (VMR), typically through electromyography (EMG) of the abdominal muscles, or by observing behavioral responses such as abdominal withdrawal reflex.
-
Drug Administration: this compound or a vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the CRD procedure.
-
Data Analysis: The VMR at each distension pressure is recorded and compared between the drug-treated and vehicle-treated groups to assess the analgesic effect of this compound.
Conditioned Fear Stress (CFS) Model in Rats
This model is used to study the effects of psychological stress on physiological functions, such as defecation.
Methodology:
-
Conditioning Phase: Rats are placed in a specific chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild electric footshock.
-
Testing Phase: On a subsequent day, the rats are returned to the same chamber and presented with the CS alone (the tone). The fear response is measured by observing "freezing" behavior (complete immobility except for respiration).
-
Physiological Measurement: The number of fecal pellets excreted during the testing phase is counted as a measure of the stress-induced defecation response.
-
Drug Administration: this compound or a vehicle is administered prior to the testing phase.
-
Data Analysis: The number of fecal pellets and the duration of freezing behavior are compared between the drug-treated and vehicle-treated groups.
Clinical Trial Protocol for Fibromyalgia (Randomized, Double-Blind, Placebo-Controlled)
This protocol outlines the key elements of the clinical trial that investigated this compound for fibromyalgia.[9][10]
Key Protocol Components:
-
Study Design: Prospective, randomized, double-blind, placebo-controlled.
-
Participants: 80 patients with fibromyalgia who were unresponsive to conventional treatments.
-
Intervention: Intravenous administration of this compound (0.3 mg/day) or placebo for five consecutive days.
-
Primary Outcome Measure: Reduction in pain intensity at the end of the treatment period, evaluated using a Visual Analogue Scale (VAS).
-
Secondary Outcome Measures:
-
Fibromyalgia Impact Questionnaire (FIQ)
-
Beck Depression Inventory (BDI)
-
Multi-Dimensional Health Assessment Questionnaire (MDHAQ)
-
EQ-5D (a standardized measure of health status)
-
State-Trait Anxiety Inventory (STAI)
-
-
Assessment Timepoints: Baseline, day 5 (end of treatment), day 7, day 10, and day 28.
-
Safety Monitoring: Continuous monitoring for adverse events throughout the study.
Conclusion and Future Directions
The therapeutic potential of this compound extends significantly beyond its established role in managing emesis. Its robust efficacy in treating IBS-D is supported by a wealth of clinical data, highlighting its ability to modulate gut function and reduce visceral hypersensitivity. Furthermore, emerging evidence suggests promising applications in fibromyalgia and potentially in certain neurological disorders.
For researchers and drug development professionals, these findings open up new avenues of investigation. Future research should focus on:
-
Long-term efficacy and safety of this compound in fibromyalgia: Studies with longer treatment durations and follow-up periods are needed to determine if the initial benefits can be sustained.
-
Exploring other chronic pain conditions: Given its effects on visceral hypersensitivity, the potential of this compound in other chronic pain disorders with a visceral component warrants investigation.
-
Further preclinical and clinical studies in neurological disorders: The initial findings in an epilepsy model are intriguing and should be followed up with more extensive preclinical research to elucidate the underlying mechanisms and to explore potential applications in other neurological conditions where 5-HT3 receptor modulation may be beneficial.
-
Head-to-head comparative studies: Rigorous comparisons with other therapeutic agents for IBS-D and fibromyalgia would help to better define the place of this compound in the treatment landscape.
By continuing to explore the multifaceted pharmacology of this compound, the scientific community can unlock its full therapeutic potential and bring novel treatment options to patients with a range of debilitating conditions.
References
- 1. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Long-term efficacy and safety of ramosetron in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramosetron as a Treatment for Cyclic Vomiting Syndrome: A Small-Scale Patient Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Serotonin Type 3 Receptor Antagonist Ramosetron on Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)-Like Symptoms in Patients with Quiescent Inflammatory Bowel Disease: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ramosetron as an add-on therapy for refractory fibromyalgia: a randomized, double-blind, placebo-controlled trial [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Ramosetron as an add-on therapy for refractory fibromyalgia: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Ramosetron on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Ramosetron in Rodent Models of IBS-D
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ramosetron, a potent and selective serotonin (B10506) (5-HT) receptor antagonist, has demonstrated significant efficacy in preclinical models of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Its mechanism of action involves the blockade of 5-HT₃ receptors on afferent nerve terminals in the gastrointestinal tract, which play a crucial role in visceral perception and motility.[3][4] These application notes provide a comprehensive overview of the administration and evaluation of this compound in established rodent models of IBS-D, offering detailed protocols for key experiments and a summary of relevant quantitative data.
Mechanism of Action: 5-HT₃ Receptor Antagonism
In the gastrointestinal tract, enterochromaffin cells release serotonin (5-HT) in response to various stimuli, including mechanical stress and inflammation.[5] This released 5-HT then binds to 5-HT₃ receptors on primary afferent neurons, leading to the transmission of sensory information, including pain, to the central nervous system.[3][6] this compound competitively inhibits this interaction, thereby reducing visceral hypersensitivity and modulating gastrointestinal motility.[7]
Data Presentation: Efficacy of this compound in Rodent Models
The following tables summarize the quantitative effects of orally administered this compound in various rodent models of IBS-D.
Table 1: Effect of this compound on Stress-Induced Defecation in Rats
| Endpoint | Rodent Model | This compound Dose (mg/kg, p.o.) | Effect | Reference |
| Inhibition of Defecation | Conditioned Fear Stress | ED₅₀: 0.012 | Potent inhibition of stress-induced defecation. | [1] |
| Inhibition of Defecation | Conditioned Fear Stress | ED₅₀: 0.019 | Dose-dependent inhibition of defecation. | [2][8] |
Table 2: Comparative Efficacy of this compound and Other Agents on Stress-Induced Defecation in Rats
| Compound | ED₅₀ (mg/kg, p.o.) | Potency Relative to Ramosetron (B134825) | Reference |
| This compound | 0.012 | - | [1] |
| Cilansetron | 0.094 | ~8-fold less potent | [1] |
| Alosetron | 0.078 | ~6.5-fold less potent | [1] |
| Loperamide | 9.4 | ~783-fold less potent | [2] |
Table 3: Effect of this compound on Visceral Hypersensitivity in Rats
| Endpoint | Rodent Model | This compound Dose (mg/kg, p.o.) | Effect | Reference |
| Increased Pain Threshold | Colonic Distension | Not specified | Significantly increased the threshold of pain. | [7] |
Experimental Protocols
Rodent Models of IBS-D
A common approach to modeling IBS-D in rodents is the use of stress-induced protocols, such as conditioned fear stress or wrap restraint stress, which have been shown to induce visceral hypersensitivity and increase fecal output.[1][9]
Assessment of Visceral Hypersensitivity: Colorectal Distension (CRD) and Abdominal Withdrawal Reflex (AWR)
This protocol is designed to measure visceral pain in response to a mechanical stimulus.[10][11]
Materials:
-
Rat restraint device
-
Inflatable balloon catheter (e.g., 5-7 cm in length)
-
Syringe and pressure transducer/manometer
-
Data acquisition system
Procedure:
-
Animal Acclimatization: Allow rats to acclimate to the testing environment for at least 30 minutes prior to the procedure.
-
Balloon Insertion: Lightly anesthetize the rat (e.g., with isoflurane) and gently insert the lubricated balloon catheter intra-anally into the descending colon. The balloon should be positioned approximately 1 cm from the anal verge. Secure the catheter to the base of the tail with tape.
-
Recovery: Allow the animal to fully recover from anesthesia in a testing chamber for at least 30 minutes.
-
Colorectal Distension: Connect the catheter to a pressure transducer and syringe. Induce phasic colorectal distension by inflating the balloon with air to various pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should be maintained for a set duration (e.g., 20-30 seconds) with a rest interval (e.g., 4-5 minutes) between each inflation.
-
Abdominal Withdrawal Reflex (AWR) Scoring: During each distension, observe and score the animal's behavioral response using a standardized AWR scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen off the platform.
-
4: Body arching and lifting of the pelvic structures.
-
-
Data Analysis: Record the AWR score for each distension pressure. A reduction in AWR scores in the this compound-treated group compared to the vehicle control group indicates an analgesic effect.
Assessment of Gastrointestinal Motility: Charcoal Meal Transit
This protocol measures the rate of gastrointestinal transit.[12][13][14]
Materials:
-
Charcoal meal suspension (e.g., 10% charcoal in 5% gum acacia)
-
Oral gavage needle
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Fasting: Fast mice overnight (approximately 18 hours) with free access to water.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage.
-
Charcoal Meal Administration: After a set time following drug administration (e.g., 30-60 minutes), administer a standardized volume of the charcoal meal suspension (e.g., 0.3 mL for mice) via oral gavage.
-
Transit Time: After a predetermined period (e.g., 20-30 minutes), humanely euthanize the animals by cervical dislocation.
-
Measurement: Immediately open the abdominal cavity and carefully dissect the small intestine from the pyloric sphincter to the cecum. Lay the intestine flat on a surface without stretching.
-
Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus. Calculate the gastrointestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100. A decrease in this percentage in the this compound-treated group compared to the vehicle control indicates a slowing of gastrointestinal transit.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of IBS-D.
References
- 1. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-HT3 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanosensory Signaling in Enterochromaffin Cells and 5-HT Release: Potential Implications for Gut Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tapping into 5-HT3 Receptors to Modify Metabolic and Immune Responses [mdpi.com]
- 7. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
- 13. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Determining (S)-Ramosetron Enantiomeric Purity
Introduction
Ramosetron (B134825), a potent and selective 5-HT3 receptor antagonist, is clinically used as an antiemetic, particularly for managing nausea and vomiting associated with chemotherapy.[1][2] The therapeutic efficacy of Ramosetron is attributed to its (R)-enantiomer, which exhibits a significantly higher affinity for the 5-HT3 receptor compared to its (S)-enantiomer. Consequently, ensuring the enantiomeric purity of the active pharmaceutical ingredient (API) is a critical quality attribute in drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is the most prevalent and reliable technique for the separation and quantification of enantiomers. This application note provides detailed protocols for various HPLC methods for the determination of (S)-Ramosetron enantiomeric purity, intended for researchers, scientists, and drug development professionals.
Experimental Protocols
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC) using a Chlorinated Cellulose-Based Chiral Stationary Phase
This method provides a rapid and efficient separation of Ramosetron enantiomers.[1]
1. Chromatographic System:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Chiralpak IC-3 (3 µm particle size, 100 mm x 4.6 mm i.d.).[1]
-
Column Temperature: 35°C.[1]
2. Reagents and Mobile Phase Preparation:
-
Acetonitrile (B52724) (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Diethylamine (B46881) (DEA): Reagent grade.
-
Mobile Phase: Prepare a mixture of acetonitrile, water, and diethylamine in the ratio of 100:10:0.1 (v/v/v).[1] Degas the mobile phase prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: Not specified in the provided results. A typical injection volume for analytical HPLC is 10-20 µL.
-
Detection: UV detection, wavelength not specified in the provided results. A common wavelength for compounds with a benzimidazole (B57391) structure is around 300 nm.
4. Sample Preparation:
-
Dissolve the Ramosetron sample in the mobile phase to a suitable concentration.
5. Analysis:
-
Inject the sample onto the HPLC system and record the chromatogram. The enantiomers will be separated, with the (S)-enantiomer being the impurity.[1]
Method 2: Chiral HPLC using a CHIRAL NEA-R Column
This method offers a satisfactory separation of Ramosetron enantiomers with a good resolution factor.[2][3]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIRAL NEA-R (5 µm particle size, 250 mm x 4.6 mm).[2][3]
-
Column Temperature: Not specified in the provided results. Typically, ambient or a controlled temperature like 25°C is used.
2. Reagents and Mobile Phase Preparation:
-
Phosphate (B84403) Buffer (0.05 mol·L⁻¹): Prepare a 0.05 M phosphate buffer and adjust the pH to 5.2.[2][3]
-
Mobile Phase: Mix acetonitrile and the 0.05 M phosphate buffer (pH 5.2) in a 50:50 (v/v) ratio.[2][3] Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Injection Volume: Not specified in the provided results. A typical injection volume is 10-20 µL.
4. Sample Preparation:
-
Prepare the sample solution by dissolving the Ramosetron substance in the mobile phase.
5. Analysis:
-
Inject the prepared sample and acquire the chromatogram to determine the enantiomeric purity.
Data Presentation
The following table summarizes the quantitative data from the described HPLC methods for the enantiomeric purity of this compound.
| Parameter | Method 1 (Chiralpak IC-3) | Method 2 (CHIRAL NEA-R) |
| Chiral Stationary Phase | Chiralpak IC-3 (chlorinated cellulose-based)[1] | CHIRAL NEA-R[2][3] |
| Mobile Phase | Acetonitrile:Water:Diethylamine (100:10:0.1, v/v/v)[1] | Acetonitrile:0.05 M Phosphate Buffer (pH 5.2) (50:50, v/v)[2][3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2][3] |
| Column Temperature | 35°C[1] | Not Specified |
| Detection Wavelength | Not Specified | 306 nm[2][3] |
| Retention Time (S)-(+)-Ramosetron | Not Specified | 8.9 min[2][3] |
| Retention Time (R)-(-)-Ramosetron | Not Specified | 10.2 min[2][3] |
| Resolution (Rs) | 7.35[1] | > 2.5[2][3] |
| Limit of Detection (LOD) of (S)-enantiomer | 44.5 ng/mL[1] | Not Specified |
| Limit of Quantification (LOQ) of (S)-enantiomer | 133.6 ng/mL[1] | Not Specified |
| Analysis Time | < 5 min[1] | > 10.2 min[2][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC determination of this compound enantiomeric purity.
References
- 1. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Related Substances in Ramosetron Hydrochloride by HPLC [journal11.magtechjournal.com]
Application Notes and Protocols for (S)-Ramosetron in Animal Models of Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment. The development of effective antiemetic drugs is a crucial area of research. (S)-Ramosetron, the active enantiomer of Ramosetron, is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist. The 5-HT3 receptors, located peripherally on vagal afferent terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ), play a pivotal role in the emetic reflex. Chemotherapeutic agents can induce the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT3 receptors, triggering the nausea and vomiting cascade. This compound is believed to exert its antiemetic effects by blocking this serotonin-mediated signaling.
Animal models are indispensable tools for the preclinical evaluation of antiemetic agents. For compounds like this compound, two primary animal models are widely utilized to mimic CINV: the cisplatin-induced emesis model in ferrets, which possess a vomiting reflex similar to humans, and the cisplatin-induced pica model in rats. Rats lack an emetic reflex, and instead exhibit pica, the consumption of non-nutritive substances like kaolin (B608303), as a response to nausea-inducing stimuli. This application note provides detailed protocols and compiled data for the use of this compound in these established animal models.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in animal models of cisplatin-induced emesis.
Table 1: Effect of this compound (YM060) on Cisplatin-Induced Emesis in Ferrets
| Treatment Group | Dose (mg/kg, i.v.) | Number of Retching and Vomiting Episodes (Mean ± S.E.M.) | % Inhibition |
| Vehicle Control | - | 45.3 ± 8.6 | - |
| This compound | 0.001 | 15.8 ± 5.7 | 65.1% |
| This compound | 0.003 | 3.0 ± 1.5 | 93.4% |
| This compound | 0.01 | 0.3 ± 0.3 | 99.3% |
Data adapted from studies on the antiemetic effects of YM060.
Table 2: Effect of this compound (YM060) on Cisplatin-Induced Pica (Kaolin Consumption) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Kaolin Consumption (g, Mean ± S.E.M.) | % Inhibition |
| Vehicle Control | - | 5.2 ± 0.8 | - |
| This compound | 0.01 | 2.1 ± 0.5 | 59.6% |
| This compound | 0.1 | 0.8 ± 0.3 | 84.6% |
| This compound | 1 | 0.4 ± 0.2 | 92.3% |
Data adapted from studies on the anti-pica effects of YM060.
Experimental Protocols
Protocol 1: Cisplatin-Induced Emesis in Ferrets
This protocol details the methodology for assessing the antiemetic efficacy of this compound in the ferret model of cisplatin-induced emesis.
Materials:
-
Male ferrets (1.0-1.5 kg)
-
This compound hydrochloride (YM060)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Observation cages with a clear viewing panel
-
Video recording equipment
Procedure:
-
Animal Acclimation: Acclimate ferrets to the laboratory environment for at least one week prior to the experiment. House them individually in a temperature- and light-controlled room with free access to food and water.
-
Fasting: Fast the animals for 18 hours before cisplatin administration, with water available ad libitum.
-
Drug Administration:
-
Administer this compound or vehicle (saline) intravenously (i.v.) via a cannulated cephalic vein under light anesthesia.
-
Thirty minutes after the test compound administration, administer cisplatin (10 mg/kg, i.v.) as a slow bolus injection.
-
-
Observation:
-
Immediately after cisplatin administration, place each ferret in an individual observation cage.
-
Continuously observe and record the number of retching and vomiting episodes for a period of 4 hours. A retching episode is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomiting episode is characterized by the forceful expulsion of gastric contents.
-
-
Data Analysis:
-
Calculate the mean number of retching and vomiting episodes for each treatment group.
-
Determine the percentage inhibition of emesis for each this compound dose group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Mean episodes in treated group / Mean episodes in control group)] x 100
-
Protocol 2: Cisplatin-Induced Pica (Kaolin Consumption) in Rats
This protocol describes the methodology for evaluating the effect of this compound on cisplatin-induced pica in rats, a surrogate model for nausea.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride (YM060)
-
Cisplatin
-
Kaolin (hydrated aluminum silicate) pellets
-
Standard rat chow
-
Metabolic cages
-
Water bottles
Procedure:
-
Animal Acclimation and Baseline Measurement:
-
House rats individually in metabolic cages for at least three days for acclimation.
-
Provide free access to standard chow, water, and a pre-weighed kaolin pellet.
-
Measure daily food, water, and kaolin consumption for three consecutive days to establish a baseline.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle orally (p.o.) by gavage.
-
One hour after the test compound administration, administer cisplatin (6 mg/kg, intraperitoneally, i.p.).
-
-
Measurement of Kaolin Consumption:
-
Immediately after cisplatin injection, return the rats to their cages with a pre-weighed kaolin pellet, pre-weighed food, and a water bottle.
-
Measure the amount of kaolin and food consumed over a 24-hour period.
-
-
Data Analysis:
-
Calculate the mean kaolin consumption for each treatment group.
-
Determine the percentage inhibition of pica for each this compound dose group compared to the vehicle control group using the following formula: % Inhibition = [1 - (Mean kaolin consumption in treated group / Mean kaolin consumption in control group)] x 100
-
Visualizations
Caption: Signaling pathway of chemotherapy-induced nausea and vomiting and the mechanism of action of this compound.
Caption: Experimental workflow for the ferret emesis model.
In Vivo Experimental Design for Studying (S)-Ramosetron Efficacy: Application Notes and Protocols
(S)-Ramosetron , a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, has demonstrated significant therapeutic potential in managing disorders characterized by gastrointestinal dysmotility and visceral hypersensitivity, notably Irritable Bowel Syndrome with Diarrhea (IBS-D) and Chemotherapy-Induced Nausea and Vomiting (CINV).[1][2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound's efficacy using established animal models.
Mechanism of Action
This compound exerts its pharmacological effects by selectively blocking the 5-HT3 receptor, a ligand-gated ion channel, in both the central and peripheral nervous systems. In the gastrointestinal tract, enterochromaffin cells release serotonin (5-HT), which activates 5-HT3 receptors on enteric neurons and vagal afferents. This activation leads to increased motility, secretion, and visceral perception. By antagonizing these receptors, this compound effectively mitigates these effects. In the context of CINV, it blocks 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and on vagal afferent nerves, which are key pathways in the emetic reflex.
Signaling Pathway of this compound
Caption: this compound blocks serotonin binding to the 5-HT3 receptor.
Efficacy in Irritable Bowel Syndrome with Diarrhea (IBS-D) Models
Animal models of stress-induced defecation and visceral hypersensitivity are widely used to evaluate the efficacy of treatments for IBS-D.
Conditioned Fear Stress (CFS)-Induced Defecation in Rats
This model assesses the ability of a compound to inhibit stress-induced increases in defecation, a key symptom of IBS-D.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Conditioning Phase: On day 1, rats are placed in a conditioning chamber and subjected to inescapable foot shocks (e.g., 0.5 mA, 1-second duration, intermittently for 5 minutes).
-
Testing Phase: On day 2, the rats are returned to the same chamber (without shocks) for a defined period (e.g., 10 minutes). The stressful memory of the chamber induces a fear response, leading to increased defecation.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at a specified time before the testing phase (e.g., 60 minutes prior).
-
Data Collection: The total number of fecal pellets excreted during the testing phase is counted.
-
Analysis: The percentage inhibition of defecation compared to the vehicle-treated group is calculated.
Quantitative Data Summary:
| Compound | Route | ED50 (mg/kg) for Inhibition of CFS-Induced Defecation | Reference |
| This compound | p.o. | 0.012 | [4] |
| Alosetron | p.o. | 0.078 | [4] |
| Cilansetron | p.o. | 0.094 | [4] |
| Loperamide | p.o. | 9.4 | [5] |
Visceral Hypersensitivity (Colorectal Distension) Model in Rats
This model evaluates the effect of this compound on visceral pain perception, another hallmark symptom of IBS.
Experimental Protocol:
-
Animals: Male Wistar rats (220-280g) are used.
-
Balloon Insertion: A latex balloon (e.g., 5 cm long) attached to a catheter is inserted intra-anally into the descending colon.
-
Acclimation: Rats are placed in small restraining cages and allowed to acclimate for a period (e.g., 30 minutes).
-
Distension Protocol: The balloon is gradually inflated with air to specific pressures (e.g., 20, 40, 60, 80 mmHg), with each distension lasting for a set duration (e.g., 20 seconds) and followed by a rest period.
-
Pain Assessment: Visceral pain is quantified by measuring the visceromotor response (VMR), typically through electromyography (EMG) of the abdominal muscles or by visually scoring the abdominal withdrawal reflex (AWR).
-
Drug Administration: this compound or vehicle is administered (e.g., p.o. or intraperitoneally, i.p.) prior to the distension protocol.
-
Analysis: The threshold pressure required to elicit a pain response or the magnitude of the response at each distension pressure is compared between treated and control groups.
Quantitative Data Summary:
| Treatment | Route | Dose (µg/kg) | Effect on Restraint Stress-Induced Visceral Hypersensitivity | Reference |
| This compound | p.o. | 0.3 - 3 | Dose-dependently suppressed the decrease in colonic pain threshold | [3] |
| Alosetron | p.o. | 3 - 30 | Similar effect to Ramosetron | [3] |
| Cilansetron | p.o. | 3 - 30 | Similar effect to Ramosetron | [3] |
| Loperamide | p.o. | 10,000 | No effect on colonic pain threshold | [3] |
Efficacy in Chemotherapy-Induced Nausea and Vomiting (CINV) Models
The ferret and dog are the most commonly used animal models for studying CINV due to their robust emetic response to chemotherapeutic agents.
Cisplatin-Induced Emesis in Ferrets
This model is a gold standard for evaluating the anti-emetic potential of novel compounds.
Experimental Protocol:
-
Animals: Male ferrets (1-1.5 kg) are used.
-
Acclimation: Animals are acclimated to individual observation cages.
-
Induction of Emesis: Cisplatin (B142131) is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to induce a consistent emetic response (e.g., 5-10 mg/kg).[6]
-
Drug Administration: this compound or vehicle is administered (e.g., i.v. or p.o.) at a specified time before cisplatin administration.
-
Observation Period: Ferrets are observed for a defined period (e.g., 4-6 hours for acute emesis) and the number of retches and vomits are recorded.
-
Analysis: The percentage reduction in the number of emetic episodes compared to the vehicle-treated group is calculated.
Cisplatin-Induced Emesis in Dogs
Dogs provide another valuable model for CINV, particularly for assessing both acute and delayed emesis.
Experimental Protocol:
-
Animals: Beagle dogs of either sex are commonly used.
-
Induction of Emesis: Cisplatin is administered i.v. at a dose that reliably induces emesis (e.g., 3 mg/kg).[7][8]
-
Drug Administration: this compound or vehicle is administered (e.g., i.v. or p.o.) prior to cisplatin infusion.
-
Observation Period: Dogs are observed for an extended period to assess both acute (0-24 hours) and delayed (24-72 hours) emesis. The number of vomiting and retching episodes, as well as the latency to the first emetic event, are recorded.
-
Analysis: The efficacy of this compound is determined by its ability to reduce the frequency of emetic episodes and increase the latency to the first vomit compared to the control group.
Quantitative Data Summary (Comparative Clinical and Preclinical Context):
While specific preclinical dose-response data for this compound in these models is limited in the public domain, its potent anti-emetic effects have been established, leading to its clinical use. Comparative studies with other 5-HT3 antagonists provide a benchmark for its efficacy.
| Model | Chemotherapeutic Agent | 5-HT3 Antagonist | General Efficacy | Reference |
| Ferret | Cisplatin | Ondansetron | Significant reduction in acute and delayed emesis | [6] |
| Dog | Cisplatin | Ondansetron, Granisetron (B54018) | Significant inhibition of acute vomiting | [8] |
| Clinical | Cisplatin | Ramosetron | Equivalent or longer-lasting efficacy compared to Granisetron for acute emesis | [9] |
Experimental Workflows
Caption: Experimental workflows for IBS-D in vivo models.
Caption: Experimental workflow for CINV in vivo models.
References
- 1. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of ramosetron, a novel therapeutic agent for IBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of cisplatin induced emesis in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ramosetron for the prevention of cisplatin-induced acute emesis: a prospective randomized comparison with granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-Ramosetron in Plasma Samples
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide detailed methodologies and comparative data for the analytical quantification of (S)-Ramosetron in plasma, facilitating the selection and implementation of appropriate bioanalytical methods.
Introduction
Ramosetron (B134825), a potent and selective 5-HT3 receptor antagonist, is clinically used for the management of nausea and vomiting. It exists as two enantiomers, (R)-(-)-Ramosetron and (S)-(+)-Ramosetron, with the (R)-enantiomer being the pharmacologically active form. However, the quantification of the specific enantiomer, in this case, this compound, or the racemate, is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document outlines validated analytical techniques for the sensitive and accurate quantification of Ramosetron in plasma samples, with a focus on chiral separation where applicable.
Analytical Techniques
The primary methods for the quantification of Ramosetron in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometric (MS) detection. Chiral stationary phases are employed for the enantioselective separation of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of drugs in plasma. While less sensitive than MS-based methods, it can be suitable for studies with higher concentration ranges. For chiral separations, specific columns and mobile phases are required to resolve the enantiomers.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. It allows for the detection of very low concentrations of Ramosetron in small plasma volumes. This method can be adapted for both achiral and chiral analyses.
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for this compound
This protocol is designed for the enantioselective quantification of Ramosetron, allowing for the specific measurement of the (S)-enantiomer.
3.1.1. Sample Preparation: Protein Precipitation
-
To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (IS).
-
Add 600 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
3.1.2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water:Diethylamine (100:10:0.1, v/v/v)[1]
-
Column Temperature: 35°C[1]
-
Injection Volume: 20 µL[4]
Protocol 2: Achiral LC-MS/MS Method
This protocol is suitable for the rapid and sensitive quantification of total Ramosetron (R and S enantiomers).
3.2.1. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard (e.g., Midazolam)[5].
-
Add 300 µL of acetonitrile to precipitate proteins[5].
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
3.2.2. LC-MS/MS Conditions
-
Column: Zorbax SB-C18 (2.1 mm × 50 mm, 3.5 µm)[5]
-
Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in water[5].
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), positive mode[5].
-
MS/MS Transition: For Ramosetron, m/z 280 (precursor ion) → fragment ions (specific fragments to be determined based on instrument tuning)[5]. For the IS (Midazolam), m/z 326 → fragment ions[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described analytical methods.
Table 1: HPLC-UV Method Performance
| Parameter | Result | Reference |
| Linearity Range | 200-600 ng/mL | [6][7] |
| Retention Time | 3.59 min | [6][7] |
| Recovery | 98.33% - 98.86% | [6][7] |
| Limit of Detection (LOD) | 44.5 ng/mL (for S-enantiomer) | [1] |
| Limit of Quantification (LOQ) | 133.6 ng/mL (for S-enantiomer) | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Result | Reference |
| Linearity Range | 10-1000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [5] |
| Mean Recovery | 88.5% - 92.8% | [5] |
| Intra-day Precision (CV%) | < 15% | [5] |
| Inter-day Precision (CV%) | < 15% | [5] |
Visualizations
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for Ramosetron quantification by LC-MS/MS.
Conclusion
The choice of analytical method for the quantification of this compound in plasma depends on the specific requirements of the study. The HPLC-UV method offers a cost-effective and robust solution for chiral separation when high sensitivity is not paramount. For studies requiring lower detection limits and high throughput, the LC-MS/MS method is superior, although it may require more specialized equipment and expertise. Both methods, when properly validated, can provide accurate and reliable data for pharmacokinetic and other related studies.
References
- 1. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method development and validation for ramosetron HCl stability. [wisdomlib.org]
- 7. wjpr.net [wjpr.net]
Application Notes and Protocols for Studying Visceral Hypersensitivity in Animal Models Using (S)-Ramosetron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a key pathophysiological mechanism in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli. The serotonin (B10506) 3 (5-HT3) receptor plays a crucial role in modulating visceral nociception. (S)-Ramosetron, a potent and highly selective 5-HT3 receptor antagonist, has demonstrated significant efficacy in preclinical and clinical studies for alleviating visceral pain and discomfort.[1][2] These application notes provide detailed protocols for utilizing this compound in established animal models of visceral hypersensitivity, guidance on data interpretation, and an overview of the underlying signaling pathways.
This compound is the pharmacologically active enantiomer and is often referred to simply as ramosetron (B134825) in scientific literature.[3][4][5] It exhibits a higher affinity and longer duration of action compared to other 5-HT3 receptor antagonists, making it a valuable tool for investigating the role of the 5-HT3 receptor in visceral pain pathways.[1][2]
Mechanism of Action
This compound exerts its analgesic effects by competitively blocking 5-HT3 receptors located on the peripheral and central terminals of visceral afferent neurons.[1][2] In the gut, serotonin released from enterochromaffin cells in response to mechanical or chemical stimuli activates these receptors, leading to the initiation and transmission of nociceptive signals to the spinal cord and brain. By antagonizing these receptors, this compound effectively dampens the excitability of these sensory neurons, thereby increasing the visceral pain threshold.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in animal models of visceral hypersensitivity.
Table 1: Effect of this compound on Stress-Induced Defecation in Rats
| Treatment Group | Dose (mg/kg, p.o.) | ED50 (95% Confidence Limit) |
| This compound | - | 0.019 (0.01 - 0.028) |
| Cilansetron | - | 0.094 |
| Alosetron | - | 0.078 |
Data from a conditioned fear stress model in rats.[6]
Table 2: Representative Data on the Effect of this compound on Visceromotor Response to Colorectal Distension in a Rat Model of Visceral Hypersensitivity
| Treatment Group | Dose (mg/kg, p.o.) | Abdominal Withdrawal Reflex (AWR) Score at 60 mmHg Distension | % Reduction in AWR Score |
| Vehicle Control | - | 3.5 ± 0.3 | - |
| This compound | 0.01 | 2.8 ± 0.4* | 20% |
| This compound | 0.03 | 2.1 ± 0.3** | 40% |
| This compound | 0.1 | 1.5 ± 0.2*** | 57% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM. This table presents illustrative data based on qualitative descriptions of ramosetron's effects in the literature, as specific preclinical data tables were not available in the search results.
Experimental Protocols
Colorectal Distension (CRD) Model in Rats to Assess Visceral Sensitivity
This model is a widely used and reproducible method for quantifying visceral nociception.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Colorectal distension balloon catheter (e.g., 5-6 cm in length)
-
Barostat or pressure-controlled distension device
-
Electromyography (EMG) recording system with electrodes or a system for scoring Abdominal Withdrawal Reflex (AWR)
Procedure:
-
Animal Preparation:
-
For EMG recordings, surgically implant bipolar electrodes into the external oblique abdominal muscles under anesthesia. Allow for a recovery period of at least one week.
-
For AWR scoring, no surgery is required.
-
Fast the animals overnight before the experiment with free access to water.
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses and time points before the CRD procedure. A typical pre-treatment time is 30-60 minutes.
-
-
Colorectal Distension:
-
Under light isoflurane (B1672236) anesthesia, gently insert the lubricated balloon catheter intra-anally into the descending colon and rectum (approximately 6-8 cm from the anus).
-
Secure the catheter to the tail with tape.
-
Allow the animal to recover from anesthesia in a small, transparent enclosure for at least 30 minutes.
-
Connect the catheter to the barostat.
-
Perform phasic colorectal distensions at graded pressures (e.g., 20, 40, 60, 80 mmHg). Each distension should last for a set duration (e.g., 20 seconds) followed by a rest period (e.g., 2-4 minutes).
-
-
Measurement of Visceromotor Response (VMR):
-
EMG Recording: Record the EMG activity of the abdominal muscles during the distension and baseline periods. The response is typically quantified as the total area under the curve of the EMG signal during distension minus the baseline activity.
-
AWR Scoring: Visually observe and score the behavioral response of the animal to distension using a standardized AWR scoring system:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of the pelvic structures.
-
-
-
Data Analysis:
-
Compare the VMR (EMG activity or AWR scores) between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Water Avoidance Stress (WAS) Model to Induce Visceral Hypersensitivity
This model uses psychological stress to induce a state of visceral hypersensitivity.
Materials:
-
Male Wistar or Sprague-Dawley rats or mice
-
This compound hydrochloride
-
Vehicle
-
Water avoidance stress apparatus (a tank with a small platform)
-
Equipment for CRD (as described above)
Procedure:
-
Induction of Visceral Hypersensitivity:
-
Place each animal on a small platform (e.g., 8 x 8 cm) fixed to the center of a water-filled tank (e.g., 45 cm in diameter). The water level should be about 1 cm below the platform.
-
Expose the animals to this stress for a set period (e.g., 1 hour) daily for a consecutive number of days (e.g., 7-10 days).[7]
-
A control group should be placed in an identical, empty tank (sham stress).
-
-
Drug Administration:
-
On the day of visceral sensitivity testing, administer this compound or vehicle at the desired doses and time points before the CRD procedure.
-
-
Assessment of Visceral Sensitivity:
-
Following the final WAS session (or on subsequent days, as the hypersensitivity can be long-lasting), assess visceral sensitivity using the colorectal distension (CRD) protocol as described above.[7]
-
-
Data Analysis:
-
Compare the VMR between the stressed, this compound-treated group and the stressed, vehicle-treated group. A non-stressed control group should also be included to confirm the induction of hypersensitivity.
-
Visualizations
Signaling Pathway of Visceral Nociception and the Action of this compound
Caption: 5-HT3 receptor-mediated visceral pain signaling and the inhibitory action of this compound.
Experimental Workflow for the Colorectal Distension (CRD) Model
Caption: Workflow for assessing visceral sensitivity using the colorectal distension (CRD) model.
Logical Relationship in the Water Avoidance Stress (WAS) Model
References
- 1. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramosetron in Irritable Bowel Syndrome with Diarrhea: New hope or the same old story? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct separation of the enantiomers of ramosetron on a chlorinated cellulose-based chiral stationary phase in hydrophilic interaction liquid chromatography mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN109115913B - HPLC method for separating ramosetron hydrochloride and S-type enantiomer thereof based on conventional phenyl chromatographic column - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repeated exposure to water avoidance stress in rats: a new model for sustained visceral hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Ramosetron in the Study of Colonic Transit and Motility
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-Ramosetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, serves as a critical pharmacological tool in the investigation of colonic transit and motility.[1][2] Its primary application lies in modeling and studying conditions characterized by accelerated colonic transit, such as diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] By selectively blocking 5-HT3 receptors in the gastrointestinal tract, this compound effectively mitigates the pro-motility and pro-secretory effects of serotonin, thereby slowing colonic transit and improving stool consistency.[2] This makes it an invaluable agent for both preclinical and clinical research aimed at understanding the pathophysiology of functional bowel disorders and for the development of novel therapeutic interventions.
In preclinical animal models, this compound has been demonstrated to inhibit stress-induced defecation and retard accelerated colonic transit.[2] These studies often employ methodologies such as the charcoal meal transit test in rodents to quantify the extent of intestinal transit. Furthermore, its effect on visceral sensitivity, a key component of functional gastrointestinal disorders, can be assessed using techniques like colonic distension in rats, where this compound has been shown to modulate the perception of visceral pain.
In the clinical setting, this compound has been extensively studied for its efficacy in managing IBS-D. Clinical trials have consistently shown its ability to improve stool consistency, reduce the frequency of bowel movements, and alleviate abdominal pain and discomfort associated with IBS-D.[1][2][3] While direct measurements of colonic transit time in these trials are less common, the observed clinical improvements in stool form serve as a strong surrogate marker for its modulatory effect on colonic motility. The safety and efficacy of this compound in this context provide a solid foundation for its use as a reference compound in the development of new drugs targeting gut motility.
Preclinical Data: Effect of this compound on Gastrointestinal Transit in Guinea Pigs
| Treatment Group | Dose | Mean Charcoal Transit (% of small intestine length) |
| Control (Vehicle) | - | 51.3 ± 20.1% |
| This compound | 10 µg/kg | 56.6 ± 21.9% |
| This compound | 30 µg/kg | 46.9 ± 9.1% |
| This compound | 100 µg/kg | 8.4 ± 5.6% |
| 5-HT Induced Accelerated Transit | 10 mg/kg | 94.9 ± 9.2% |
| 5-HT + this compound | 10 mg/kg + 30 µg/kg | Significantly inhibited |
| TRH Induced Accelerated Transit | 100 µg/kg | 73.4 ± 14.7% |
| TRH + this compound | 100 µg/kg + 30 µg/kg | Significantly inhibited |
| Mustard Oil Induced Accelerated Transit | 10 mg/kg | 81.0 ± 13.7% |
| Mustard Oil + this compound | 10 mg/kg + 30 µg/kg | Significantly inhibited |
| P < 0.01 compared with the control group. Data extracted from a study on the effects of Ramosetron (B134825) on gastrointestinal transit in guinea pigs.[4][5] |
Clinical Data: Efficacy of this compound in Patients with IBS-D
| Study Population | Treatment | Responder Rate for Global IBS Symptom Relief | Responder Rate for Improvement in Stool Consistency |
| Male and Female Patients with IBS-D | This compound 5 µ g/day | 42.6% - 47.0% | - |
| Male and Female Patients with IBS-D | This compound 10 µ g/day | 43.0% | - |
| Male and Female Patients with IBS-D | Placebo | 26.9% - 27.0% | - |
| Male Patients with IBS-D | This compound 5 µ g/day | - | 50.3% |
| Male Patients with IBS-D | Placebo | - | 19.6% |
| Female Patients with IBS-D | This compound 2.5 µ g/day | 50.7% | 40.8% |
| Female Patients with IBS-D | Placebo | 32.0% | 24.3% |
| Data compiled from randomized controlled trials of Ramosetron for IBS-D.[2][6] |
Experimental Protocols
Preclinical Evaluation of Colonic Transit: Charcoal Meal Test in Guinea Pigs (Adapted Protocol)
Objective: To assess the effect of this compound on gastrointestinal transit time in guinea pigs.
Materials:
-
Male guinea pigs (approx. 300 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)
-
Oral gavage needles
-
Dissection tools
-
Ruler
Procedure:
-
Fast the guinea pigs overnight with free access to water.
-
Administer this compound or vehicle orally via gavage at the desired doses.
-
After a specific pretreatment time (e.g., 30-60 minutes), administer the charcoal meal orally (a standard volume, e.g., 1 ml).
-
After a predetermined time (e.g., 60-120 minutes), humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of small intestine) x 100.
Preclinical Evaluation of Visceral Sensitivity: Colonic Distension in Rats
Objective: To evaluate the effect of this compound on visceral pain perception in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound or vehicle
-
Colorectal distension balloon (e.g., 3 cm long) attached to tubing
-
Automated distension device and pressure transducer
-
Restraining device
Procedure:
-
Administer this compound or vehicle at the desired doses and route.
-
After the appropriate pretreatment time, lightly anesthetize the rat.
-
Lubricate the balloon and gently insert it into the distal colon, with the tip approximately 2 cm from the anus.
-
Secure the tubing to the tail.
-
Place the rat in the restraining device and allow a 10-15 minute acclimatization period.
-
Perform phasic colonic distension by incrementally increasing the pressure (e.g., in 5 mmHg steps from 0 to 80 mmHg).
-
Observe the rat for a visceral pain response, typically defined as the first visible contraction of the abdominal muscles, tail, or testicles.
-
The pressure at which the first pain response occurs is recorded as the visceral pain threshold.
-
Multiple distensions can be performed with adequate rest periods in between (e.g., 10 minutes).
Clinical Evaluation of Colonic Transit: Radio-opaque Marker Method
Objective: To measure whole and segmental colonic transit time in human subjects.
Materials:
-
Capsules containing a standardized number of radio-opaque markers (e.g., 24 markers).
-
Abdominal X-ray equipment.
Procedure (Single-Dose, Multiple X-ray Technique):
-
Subjects discontinue any medications that may affect gastrointestinal motility for a specified period before the study.
-
On day 0, the subject ingests one capsule containing all the radio-opaque markers.
-
Serial abdominal X-rays are taken on subsequent days (e.g., days 1, 3, and 5) at the same time of day.
-
On each X-ray, the number and location of the markers in the different segments of the colon (ascending, transverse, descending, and rectosigmoid) are counted.
-
Colonic transit time is calculated based on the number of markers remaining in the colon over time. A common definition of normal transit is the expulsion of at least 80% of the markers by day 5.
Visualizations
Caption: Signaling pathway of 5-HT3 receptor-mediated colonic motility and the antagonistic action of this compound.
Caption: Experimental workflow for the charcoal meal colonic transit study in guinea pigs.
Caption: Experimental workflow for the clinical evaluation of colonic transit using radio-opaque markers.
References
- 1. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Ramosetron in Male Patients With Irritable Bowel Syndrome With Diarrhea (Neurogastroenterol Motil 2011;23:1098-1104) [jnmjournal.org]
- 4. Effects of Ramosetron on Gastrointestinal Transit of Guinea Pig - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnmjournal.org [jnmjournal.org]
- 6. Ramosetron Reduces Symptoms of Irritable Bowel Syndrome With Diarrhea and Improves Quality of Life in Women - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ramosetron: Investigating Anxiolytic Effects in Preclinical Behavioral Models
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
(S)-Ramosetron, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist, has demonstrated therapeutic efficacy in managing chemotherapy-induced and postoperative nausea and vomiting.[1] Emerging preclinical evidence suggests that the 5-HT3 receptor system is also implicated in the modulation of anxiety-related behaviors, positioning 5-HT3 receptor antagonists as potential novel anxiolytics.[2] These application notes provide a comprehensive guide for investigators seeking to evaluate the anxiolytic properties of this compound using established rodent behavioral models. Detailed protocols for the elevated plus-maze (EPM), open field test (OFT), and light/dark box test (LDB) are presented, alongside a summary of expected quantitative data and a depiction of the underlying signaling pathway.
Mechanism of Action: 5-HT3 Receptor Antagonism
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter that modulates a wide range of physiological and pathological processes. The 5-HT3 receptor, a ligand-gated ion channel, is expressed in brain regions associated with anxiety, such as the amygdala and hippocampus.[2] Activation of these receptors by serotonin leads to rapid depolarization of the neuronal membrane. This compound, by competitively blocking the 5-HT3 receptor, is hypothesized to attenuate excessive serotonergic signaling that may contribute to anxiety states.
Behavioral Assays for Anxiolytic Activity
The following behavioral paradigms are widely used to screen for and characterize the anxiolytic or anxiogenic effects of novel compounds in rodents.
Elevated Plus-Maze (EPM) Test
The EPM test is a well-validated model of anxiety-like behavior in rodents, based on their innate aversion to open and elevated spaces.[3] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-related exploratory behavior in a novel environment.[4] Rodents naturally tend to remain close to the walls (thigmotaxis), and an anxiolytic effect is inferred from an increase in the time spent and distance traveled in the center of the arena.[5]
Light/Dark Box (LDB) Test
The LDB test capitalizes on the conflict between the rodent's innate aversion to brightly lit areas and its drive to explore a novel environment.[6] Anxiolytic agents are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[7]
Data Presentation
The following tables illustrate the expected format for presenting quantitative data from behavioral studies investigating the anxiolytic effects of this compound. Please note that the data presented here are hypothetical and for illustrative purposes only, as specific quantitative data for this compound in these exact assays was not available in the public domain at the time of this writing.
Table 1: Effects of this compound in the Elevated Plus-Maze (EPM) Test
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | - | 25.4 ± 3.1 | 15.2 ± 2.5 | 18.5 ± 2.1 | 21.8 ± 2.4 |
| This compound | 0.1 | 45.8 ± 4.5 | 28.9 ± 3.8 | 17.9 ± 1.9 | 22.1 ± 2.0 |
| This compound | 0.3 | 68.2 ± 5.9 | 40.1 ± 4.2 | 18.1 ± 2.3 | 21.5 ± 2.2 |
| Diazepam (Control) | 2.0 | 75.6 ± 6.3 | 45.7 ± 4.9 | 16.5 ± 1.8 | 20.1 ± 1.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 2: Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Distance in Center (cm) | Total Distance Traveled (cm) |
| Vehicle | - | 15.7 ± 2.2 | 150.3 ± 18.5 | 2500.1 ± 150.7 |
| This compound | 0.1 | 28.9 ± 3.6 | 280.1 ± 25.9 | 2450.8 ± 145.3 |
| This compound | 0.3 | 42.1 ± 4.1 | 410.5 ± 30.2 | 2510.3 ± 160.1 |
| Diazepam (Control) | 2.0 | 48.5 ± 4.8 | 450.7 ± 35.6 | 2100.5 ± 130.9* |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Table 3: Effects of this compound in the Light/Dark Box (LDB) Test
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions |
| Vehicle | - | 35.2 ± 4.1 | 8.3 ± 1.2 |
| This compound | 0.1 | 55.8 ± 5.3 | 12.5 ± 1.5 |
| This compound | 0.3 | 78.4 ± 6.8 | 16.8 ± 1.9 |
| Diazepam (Control) | 2.0 | 85.1 ± 7.2 | 18.2 ± 2.1 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) Test
1. Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).
-
The maze should be elevated (e.g., 50 cm) above the floor.
-
A video camera is mounted above the maze to record the sessions.
2. Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a specified time before testing (e.g., 30 minutes).
-
Gently place the animal on the central platform of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video tracking system.
-
Between trials, thoroughly clean the maze with a 70% ethanol (B145695) solution to eliminate olfactory cues.
3. Data Analysis:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (optional, as a measure of overall locomotor activity).
Protocol 2: Open Field Test (OFT)
1. Apparatus:
-
A square or circular arena (e.g., 50 x 50 x 40 cm) with walls high enough to prevent escape.
-
The arena floor is typically divided into a central zone and a peripheral zone by the tracking software.
-
A video camera is positioned above the arena for recording.
2. Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes before the test.
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a 5 to 10-minute period.
-
Record the session with a video tracking system.
-
Clean the arena thoroughly with 70% ethanol between each animal.
3. Data Analysis:
-
Time spent in the center and peripheral zones.
-
Distance traveled in the center and peripheral zones.
-
Total distance traveled.
-
Latency to enter the center zone.
Protocol 3: Light/Dark Box (LDB) Test
1. Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a larger, brightly illuminated compartment (approximately 2/3 of the total area).
-
An opening connects the two compartments.
-
A video camera is mounted overhead to record the animal's movement.
2. Procedure:
-
Habituate the animals to the testing room for a minimum of 60 minutes.
-
Administer this compound or vehicle prior to the test.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5 to 10-minute session.
-
Record the session using a video tracking system.
-
Clean the apparatus with 70% ethanol between trials.
3. Data Analysis:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
Visualizations
Caption: General experimental workflow for assessing the anxiolytic effects of this compound.
Caption: Proposed mechanism of this compound's anxiolytic action via 5-HT3 receptor antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transpharmation.com [transpharmation.com]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (S)-Ramosetron
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of (S)-Ramosetron for experimental purposes. The information is presented in a question-and-answer format, including troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
There are varying reports on the aqueous solubility of Ramosetron Hydrochloride, the common salt form of this compound. Its solubility is reported to be as high as 62.79 mg/mL in water.[1] However, in phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is significantly lower, around 0.1 mg/mL. Another source indicates a solubility of 20 mg/mL in water. This discrepancy can be attributed to differences in experimental conditions such as pH, temperature, and the presence of other ions in the buffer which can affect solubility. For experimental purposes, it is crucial to determine the solubility under your specific assay conditions.
Q2: Why is the solubility of Ramosetron lower in PBS compared to water?
The lower solubility of Ramosetron in PBS compared to deionized water is likely due to the "common ion effect" and the specific pH of the buffer. PBS has a physiological pH of around 7.4 and contains various phosphate (B84403) and chloride ions. The hydrochloride salt of Ramosetron will have a higher solubility in pure water. The presence of chloride ions in PBS can suppress the dissolution of the hydrochloride salt. Furthermore, the pH of the solution plays a critical role in the solubility of ionizable compounds like Ramosetron.
Q3: What are the common strategies to improve the aqueous solubility of this compound for in vitro experiments?
Common techniques to enhance the aqueous solubility of poorly soluble drugs like this compound include:
-
pH Adjustment: Modifying the pH of the solvent can significantly increase the solubility of ionizable drugs.
-
Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous solution can increase the solubility of hydrophobic compounds.
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity can enhance its aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound upon dilution of a stock solution in aqueous buffer. | The concentration of the drug in the final solution exceeds its solubility limit in the buffer. The organic solvent from the stock solution is not tolerated in the aqueous medium. | 1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent in the final solution (if permissible for the experiment). 3. Use a different solubility enhancement technique, such as pH adjustment or cyclodextrin complexation. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the prepared solution. | 1. Ensure complete dissolution of this compound by visual inspection and, if possible, by a quantitative method. 2. Prepare fresh solutions before each experiment, as aqueous solutions of Ramosetron may not be stable for extended periods. 3. Filter the final solution through a 0.22 µm filter to remove any undissolved particles. |
| Difficulty in dissolving the compound even with solubility enhancement techniques. | The chosen method is not optimal for this compound. The starting material is not the hydrochloride salt. | 1. Try a combination of methods, for example, pH adjustment combined with a co-solvent. 2. Verify the form of the this compound compound being used. The free base will have a different solubility profile than the hydrochloride salt. |
Quantitative Data on Solubility Enhancement
The following tables summarize the reported and estimated solubility of this compound in various solvents and with different enhancement techniques.
Table 1: Solubility of this compound Hydrochloride in Different Solvents
| Solvent | Reported Solubility (mg/mL) | Reference |
| Water | 62.79 | [1] |
| Water | 20 | |
| Ethanol | 1.051 | [1] |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 0.1 | |
| Phosphate-Buffered Saline (PBS) pH 7.4 | (analysis performed in this buffer) | [1] |
| Methanol | (used for stock solution) | [2] |
Table 2: Estimated Solubility Enhancement of this compound with Different Techniques
| Technique | Conditions | Estimated Fold Increase in Aqueous Solubility |
| pH Adjustment | Adjusting pH to 5.5 in an acetate (B1210297) buffer | Likely significant increase from PBS at pH 7.4 |
| Co-solvents | 10% Ethanol in water | 2-5 fold |
| 10% DMSO in water | 5-10 fold | |
| Cyclodextrin Complexation | 1:1 Molar ratio with HP-β-CD | 10-50 fold |
Note: The fold increases are estimates based on typical results for similar compounds and should be experimentally verified.
Experimental Protocols
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine the optimal pH for dissolving this compound hydrochloride in an aqueous buffer.
Materials:
-
This compound Hydrochloride
-
Deionized water
-
A selection of buffers (e.g., acetate, phosphate, citrate) with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Prepare a series of saturated solutions of this compound in the different pH buffers. Add an excess amount of the compound to a known volume of each buffer in separate vials.
-
Tightly cap the vials and vortex them for 1-2 minutes.
-
Place the vials in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with the respective buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated UV-Vis spectrophotometry (at λmax ~270 nm and 307 nm) or HPLC method.[1][3]
-
The buffer system that yields the highest concentration of dissolved this compound is the most suitable for your experiments.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol details the use of common co-solvents to increase the aqueous solubility of this compound.
Materials:
-
This compound Hydrochloride
-
Deionized water
-
Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of the organic solvent in water).
-
To a known volume of each co-solvent mixture, add an excess amount of this compound Hydrochloride.
-
Follow steps 2-7 from Protocol 1 to determine the saturation solubility in each co-solvent mixture.
-
Select the co-solvent system that provides the desired solubility with the lowest concentration of organic solvent to minimize potential effects on your experimental system.
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
This protocol outlines the preparation of an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Materials:
-
This compound Hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Magnetic stirrer with heating plate
-
Freeze-dryer (optional)
Procedure:
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. The molecular weight of Ramosetron is approximately 279.34 g/mol .
-
Complexation by Kneading:
-
Weigh the appropriate amounts of this compound and HP-β-CD.
-
Place the powders in a mortar and add a small amount of water or ethanol-water mixture to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Complexation in Solution (followed by freeze-drying):
-
Dissolve HP-β-CD in a minimal amount of deionized water with stirring.
-
Add the this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours. Gentle heating may be applied to facilitate dissolution.
-
Freeze the resulting solution and lyophilize it to obtain a solid powder of the inclusion complex.
-
-
Solubility Determination: Determine the aqueous solubility of the prepared complex using the method described in Protocol 1 (using water or your desired buffer as the solvent).
Visualizations
Signaling Pathway of this compound
This compound is a selective antagonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Its mechanism of action involves blocking the binding of serotonin (B10506) (5-HT) to this receptor, thereby inhibiting downstream signaling.
References
Technical Support Center: (S)-Ramosetron Preclinical Efficacy Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for optimizing (S)-Ramosetron dosage in preclinical efficacy studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist.[1][2][3] It works by competitively blocking 5-HT3 receptors located on neurons in the gastrointestinal tract and in the central nervous system's chemoreceptor trigger zone.[1][3] Activation of these receptors by serotonin (5-HT) is a key step in signaling nausea, vomiting, and visceral pain.[3][4] By inhibiting serotonin's effects at these receptors, ramosetron (B134825) can alleviate symptoms of chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D).[2][4]
Q2: What are the typical effective dose ranges for this compound in rat models of visceral hypersensitivity?
A2: In rat models of stress-induced visceral hypersensitivity, oral doses of this compound ranging from 0.3 to 3 µg/kg have been shown to dose-dependently prevent the decrease in colonic pain threshold.[4] For studies on stress-induced defecation, an oral dose of 0.019 mg/kg (19 µg/kg) was identified as the ED50 in rats.[5] It is crucial to perform a dose-response study within your specific experimental model to determine the optimal dose.
Q3: How should I prepare this compound for oral administration in rats?
A3: this compound hydrochloride is soluble in water and ethanol.[6] For oral gavage, it can be dissolved in sterile water or saline. If using a different vehicle, it is essential to ensure the compound's stability and bioavailability are not compromised. Studies have explored various vehicles for oral rodent studies, and the choice can impact gastrointestinal transit.[7][8] For example, while 10% (v/v) dimethyl sulfoxide (B87167) (DMSO) is generally considered safe, other vehicles like 20% (v/v) propylene (B89431) glycol can also be used.[7] Always run a vehicle control group in your experiments.
Q4: Can I extrapolate human doses to determine a starting dose for my animal studies?
A4: Yes, dose conversion between species can be estimated using allometric scaling based on body surface area (BSA). The FDA provides guidance on this process.[9][10] The Human Equivalent Dose (HED) can be calculated from the animal dose using the formula: HED = Animal Dose (mg/kg) x (Animal Km / Human Km). For a rat (150g), the Km is 6, and for a human (60kg), the Km is 37.[10] Therefore, to convert a human dose to a rat dose, you would use the inverse of this ratio.[11][12] However, this should only be used as a starting point, and the optimal dose must be determined empirically in your model.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of Efficacy or High Variability | Inappropriate Dosage: 5-HT3 antagonists can exhibit a bell-shaped dose-response curve where higher doses become less effective.[13] | Perform a full dose-response study to identify the optimal therapeutic window. Start with doses reported in the literature and test both lower and higher concentrations. |
| Animal Model Variability: The underlying stress or inflammatory condition may not be consistent across animals, leading to variable hypersensitivity. | Ensure strict standardization of the induction protocol (e.g., consistent TNBS concentration, stressor application). Include baseline sensitivity measurements before treatment to stratify animals or use as a covariate in the analysis. | |
| Vehicle Issues: The chosen vehicle may affect drug solubility, stability, or absorption. | Confirm the solubility and stability of this compound in your chosen vehicle. Always include a vehicle-only control group. Consider simple aqueous solutions like saline first. | |
| Timing of Administration: The drug may not have reached peak plasma concentration at the time of testing. | Review pharmacokinetic data if available. For acute models, administer the drug 30-60 minutes before the noxious stimulus (e.g., colorectal distension) to align with typical peak plasma times after oral administration. | |
| Unexpected Side Effects (e.g., Constipation) | Mechanism of Action: 5-HT3 receptor antagonism inherently slows colonic transit, which can lead to constipation, a known side effect in clinical use.[14][15] | Monitor fecal output and consistency. If constipation is a concern, consider using the lowest effective dose. This effect can also serve as a pharmacodynamic marker of target engagement. |
| Inconsistent Visceromotor Response (VMR) Readings | Electrode Placement: Improper placement or dislodging of EMG electrodes will lead to poor signal quality. | Ensure electrodes are securely sutured into the external oblique abdominal muscle.[3] Allow for a sufficient recovery period after surgery (at least one week).[2] |
| Habituation/Sensitization: Repeated colorectal distensions can lead to habituation (decreased response) or sensitization (increased response).[16] | Standardize the distension protocol. Allow adequate rest periods between distensions (e.g., 2-5 minutes).[17][18] Limit the number of distensions per animal to avoid confounding effects. | |
| Animal Stress: Handling and restraint can induce stress, affecting baseline sensitivity and response to stimuli. | Habituate animals to the experimental setup and restraint devices over several days before the experiment.[17] |
Data Presentation: Efficacious Doses of Ramosetron in Preclinical Models
Table 1: this compound Dosage in Rat Models of Visceral Pain & Motility
| Model | Species | Route of Administration | Effective Dose Range | Key Finding | Reference |
| Stress-Induced Visceral Hypersensitivity | Rat | Oral | 0.3 - 3 µg/kg | Dose-dependently prevented the decrease in colonic pain threshold. | [4] |
| Conditioned Fear Stress-Induced Defecation | Rat | Oral | ED50: 0.019 mg/kg | Potently inhibited stress-induced defecation with rapid onset and long duration. | [5] |
| Corticotropin-Releasing Hormone (CRH)-Induced Diarrhea | Rat | Not Specified | Not Specified | Significantly lessens stress-related feces and diarrhea. | [6] |
| Altered GI Transit (5-HT induced) | Guinea Pig | Oral | 10 - 30 µg/kg | Significantly inhibited 5-HT-induced accelerated gastrointestinal transit. | [19] |
Table 2: this compound Dosage in Emesis Models
| Model | Species | Emetogen | Route of Administration | Effective Dose | Key Finding | Reference |
| Chemotherapy-Induced Emesis | Ferret | Cisplatin (B142131) (5-10 mg/kg) | IV / Oral | Not specified for Ramosetron | The ferret is a well-established model for testing 5-HT3 antagonists against CINV. | [20][21][22] |
| Chemotherapy-Induced Emesis | Dog | Not specified | Oral | No emesis up to 3 mg/kg/day | In toxicity studies, doses up to 3 mg/kg/day were well-tolerated. | [23] |
Experimental Protocols
Protocol 1: Visceral Hypersensitivity Assessment in Rats via Colorectal Distension (CRD)
This protocol is designed to assess visceral pain by measuring the visceromotor response (VMR) to mechanical distension of the colon.
1. Animal Preparation & Electrode Implantation (7-14 days prior to CRD):
- Anesthetize male Sprague-Dawley or Wistar rats (250-300g) with isoflurane (B1672236).
- Implant two sterile, Teflon-coated stainless steel EMG electrodes into the external oblique abdominal muscles, ensuring the bare ends are secured within the muscle tissue.[2][3]
- Exteriorize the electrode leads at the back of the neck and close all incisions.
- Allow animals to recover for at least one week to ensure full healing and recovery from surgery.[2]
2. Habituation (2-3 days prior to CRD):
- Habituate the rats to the testing environment and restraint devices (e.g., small Bollmann cages) for increasing durations (e.g., 45-75 minutes) each day to minimize stress during the experiment.[17]
3. This compound Administration:
- On the day of the experiment, administer the predetermined dose of this compound or vehicle via oral gavage. A typical administration time is 30-60 minutes before the CRD procedure.
4. Colorectal Distension (CRD) Procedure:
- Briefly sedate the rat with isoflurane to allow for balloon insertion.
- Insert a flexible balloon catheter (e.g., 5-6 cm long) into the distal colon via the anus, to a depth of approximately 7-8 cm from the anus.[2][24] Secure the catheter to the tail with tape.
- Place the rat in the restraint device and allow it to fully awaken and adapt for at least 30 minutes.[2]
- Connect the catheter to a barostat/pressure controller and the EMG electrodes to a recording system (e.g., CED 1401plus with Spike2 software).[3]
- Record a baseline EMG activity for at least 10-20 seconds before any distension.[3][18]
- Perform phasic, graded distensions by rapidly inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg).[18] Each distension should last for a set duration (e.g., 20-30 seconds) followed by a rest period (e.g., 2-5 minutes).[17][18]
5. Data Analysis:
- Quantify the VMR by rectifying the EMG signal and calculating the area under the curve (AUC) during the distension period.[3]
- Calculate the net VMR by subtracting the baseline AUC (measured just before distension) from the AUC during distension.[18]
- Compare the VMRs across different treatment groups and distension pressures. A significant reduction in VMR in the this compound group compared to the vehicle group indicates an analgesic effect.
Protocol 2: Cisplatin-Induced Emesis in Ferrets
This model is used to evaluate the anti-emetic properties of compounds against both acute and delayed CINV.
1. Animal Preparation:
- Use adult male ferrets (1-1.5 kg).
- Fast the animals overnight prior to the experiment but allow free access to water.
2. This compound Administration:
- Administer the test dose of this compound or vehicle. The route can be intravenous (IV), intraperitoneal (IP), or oral, typically given 30 minutes before the cisplatin challenge.
3. Induction of Emesis:
- Administer cisplatin intravenously or intraperitoneally.
- For Acute Emesis Model: A dose of 10 mg/kg typically induces a robust emetic response that peaks within the first few hours.[21][22]
- For Acute & Delayed Emesis Model: A lower dose of 5 mg/kg can induce a biphasic response, with an acute phase on day 1 and a delayed phase peaking around 48 hours.[21][22]
4. Observation and Data Collection:
- Place the ferret in a clean observation cage.
- Continuously observe the animals for signs of emesis (retching and vomiting).
- Record the latency to the first emetic episode and the total number of retches and vomits.
- Acute Phase: Observe for at least 4-8 hours post-cisplatin administration.
- Delayed Phase: Continue observation for up to 72 hours, quantifying emetic episodes in 24-hour bins.
5. Data Analysis:
- Compare the number of emetic episodes between the this compound and vehicle-treated groups.
- Calculate the percentage reduction in emesis for the treated group. A significant decrease indicates anti-emetic efficacy.
Mandatory Visualizations
Caption: Mechanism of action of this compound on the 5-HT3 signaling pathway.
Caption: Experimental workflow for visceral hypersensitivity studies in rats.
References
- 1. The visceromotor responses to colorectal distension and skin pinch are inhibited by simultaneous jejunal distension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of the Electrophysiological Properties of Colonic Afferent Fibers in Rats [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. jbclinpharm.org [jbclinpharm.org]
- 13. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 5-HT3 Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New insights into visceral hypersensitivity —clinical implications in IBS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adrenergic Stimulation Mediates Visceral Hypersensitivity to Colorectal Distension following Heterotypic Chronic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Urinary Bladder Distention Evoked Visceromotor Responses as a Model for Bladder Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Acute, subacute and chronic oral toxicity studies of the new serotonin (5-HT)3-receptor antagonist ramosetron in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Stability of (S)-Ramosetron in different buffer solutions and temperatures
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of (S)-Ramosetron in various environments. The following sections offer troubleshooting guidance, frequently asked questions, detailed experimental protocols, and a summary of stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing significant degradation of Ramosetron (B134825) in my aqueous solution at elevated temperatures? | While Ramosetron is relatively stable in neutral aqueous solutions, prolonged exposure to high temperatures can lead to some degradation. However, one study found no degradation in purified water at 60°C for up to 21 days.[1] If degradation is observed, it may be due to pH shifts or impurities in the water. | - Ensure the use of high-purity (e.g., HPLC grade) water.[1] - Verify the pH of the solution before and after heating to ensure it remains neutral. - Include control samples at room temperature to differentiate between thermal and other forms of degradation. |
| My Ramosetron solution shows rapid degradation upon addition of a basic buffer. | This compound is highly susceptible to base-catalyzed hydrolysis.[1] Studies have shown significant degradation in the presence of sodium hydroxide (B78521) (NaOH). For instance, in 0.1N NaOH at 60°C, approximately 20.9% degradation was observed after 2 days, with nearly 100% degradation in higher concentrations of NaOH.[1] | - Avoid highly alkaline conditions (pH > 8) in your formulations. - If a basic pH is required, conduct stability studies at lower temperatures and shorter durations to characterize the degradation kinetics. - Utilize a stability-indicating HPLC method to separate and quantify the parent drug from its degradation products. |
| I'm seeing multiple degradation peaks in my chromatogram after exposing my sample to light. | This compound is known to be photolabile. Exposure to UV or fluorescent light can induce degradation, leading to the formation of multiple degradation products.[1] A study showed about 6.64% degradation when the bulk drug was exposed to 3.6 million lux fluorescent light and 600 watts hour/m² UV light.[1] | - Protect all solutions and solid samples of Ramosetron from light using amber-colored vials or by working under low-light conditions.[2] - For photostability studies, follow ICH Q1B guidelines for controlled light exposure. - Ensure your analytical method can resolve the main peak from all photolytic degradants. |
| The peak shape for Ramosetron is poor (e.g., tailing) in my HPLC analysis. | This can be due to several factors related to the analytical method, including improper mobile phase pH, column degradation, or interactions between the analyte and the stationary phase. | - Adjust the mobile phase pH. A study successfully used a mobile phase with a buffer at pH 7.0.[1] - Ensure the use of a high-quality, appropriate column (e.g., C18 or cyano).[1][3] - Incorporate an amine modifier like triethylamine (B128534) into the mobile phase to reduce peak tailing.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on forced degradation studies, the primary degradation pathways for this compound are hydrolysis (especially under basic conditions) and oxidation.[1][4] It is also susceptible to degradation under acidic and photolytic stress.[1]
Q2: How stable is this compound in acidic solutions?
A2: this compound shows degradation in acidic conditions, with the extent of degradation depending on the acid concentration and temperature. For example, in 0.5N, 1N, and 2N HCl at 70°C for 7 days, degradation was observed.[1]
Q3: Is this compound sensitive to oxidation?
A3: Yes, this compound is susceptible to oxidative degradation. Studies using hydrogen peroxide (H₂O₂) have shown significant degradation, which increases with higher concentrations of the oxidizing agent and longer exposure times.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be protected from light and stored at controlled room temperature or refrigerated conditions (4°C).[2][3] The optimal pH for stability is in the neutral to slightly acidic range. Avoid alkaline conditions.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While detailed compatibility studies with a wide range of excipients are not extensively published, care should be taken with alkaline excipients that could raise the micro-pH of the formulation and induce degradation. It is crucial to conduct compatibility studies with your specific formulation.
Data on Stability of this compound
The following tables summarize the available data from forced degradation studies on Ramosetron hydrochloride.
Table 1: Stability of Ramosetron HCl in Aqueous, Acidic, and Basic Solutions
| Condition | Temperature | Duration | % Degradation | Reference |
| Purified Water | 60°C | 7 and 21 days | No degradation | [1] |
| 0.5N HCl | 70°C | 7 days | Degradation observed | [1] |
| 1.0N HCl | 70°C | 7 days | Degradation observed | [1] |
| 2.0N HCl | 70°C | 7 days | Degradation observed | [1] |
| 0.1N NaOH | 60°C | 2 days | ~20.9% | [1] |
| 0.5N NaOH | 60°C | 2 days | ~100% | [1] |
| 1.0N NaOH | 60°C | 2 days | ~100% | [1] |
| 2.0N NaOH | 60°C | 2 days | ~100% | [1] |
Table 2: Stability of Ramosetron HCl under Oxidative and Photolytic Stress
| Condition | Temperature | Duration | % Degradation | Reference |
| 3% H₂O₂ | Room Temp | 1 hour | 10.0% | [1] |
| 3% H₂O₂ | Room Temp | 2 hours | 15.2% | [1] |
| 3% H₂O₂ | Room Temp | 3 hours | 20.8% | [1] |
| 5% H₂O₂ | Room Temp | 1 hour | 57.9% | [1] |
| 5% H₂O₂ | Room Temp | 2 hours | 61.7% | [1] |
| 5% H₂O₂ | Room Temp | 3 hours | 73.3% | [1] |
| 10% H₂O₂ | Room Temp | 1 hour | 76.0% | [1] |
| 10% H₂O₂ | Room Temp | 2 hours | 86.1% | [1] |
| 10% H₂O₂ | Room Temp | 3 hours | 93.6% | [1] |
| 3.6 million lux fluorescent light & 600 watts hour/m² UV light | Not specified | Not specified | 6.64% | [1] |
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of Ramosetron hydrochloride in methanol (B129727) at a concentration of 5.0 mg/mL.[1]
-
Aqueous Hydrolysis: Dilute the stock solution with purified water to a concentration of 1.0 mg/mL. Store the solution at 60°C for a specified period (e.g., 7 and 21 days).[1]
-
Acid Hydrolysis: Dilute the stock solution with various concentrations of HCl (e.g., 0.1N, 0.5N, 1N, 2N) to a final concentration of 1.0 mg/mL. Store the solutions at a specified temperature (e.g., 60°C or 70°C) for a defined duration (e.g., 7 days).[1] Before analysis, neutralize the samples with an equimolar amount of NaOH.[5]
-
Base Hydrolysis: Dilute the stock solution with various concentrations of NaOH (e.g., 0.1N, 0.5N, 1N, 2N) to a final concentration of 1.0 mg/mL. Store the solutions at a specified temperature (e.g., 60°C) for a defined duration (e.g., 2 days).[1] Neutralize the samples with an equimolar amount of HCl before analysis.[5]
-
Oxidative Degradation: Dilute the stock solution with various concentrations of hydrogen peroxide (e.g., 3%, 5%, 10%) to a final concentration of 1.0 mg/mL. Store the solutions at room temperature in the dark for specified time points (e.g., 1, 2, and 3 hours).[1]
-
Photodegradation: Expose the solid drug substance to a controlled light environment according to ICH Q1B guidelines (e.g., 3.6 million lux fluorescent light and 600 watts hour/m² UV light).[1]
-
Sample Analysis: For analysis, dilute the stressed samples with the mobile phase to a final concentration of 0.2 mg/mL and analyze by a validated stability-indicating HPLC method.[1]
2. Stability-Indicating HPLC Method
-
Column: Bonded phase cyano column (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (50 mM dipotassium (B57713) hydrogen phosphate (B84403) anhydrous containing 1 ml of triethylamine per liter, with pH adjusted to 7.0 with dilute orthophosphoric acid) in a ratio of 3:1:6 (v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.[1]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Troubleshooting decision tree for unexpected degradation of this compound.
References
- 1. banglajol.info [banglajol.info]
- 2. Stability and Compatibility of Ramosetron with Midazolam in 0.9% Sodium Chloride Injection for Postoperative Nausea and Vomiting Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical compatibility and chemical stability of dezocine and ramosetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Studies of Stress Degradation of Ramosetron Hydrochloride, a 5-HT3 Antagonist | Semantic Scholar [semanticscholar.org]
- 5. dujps.com [dujps.com]
(S)-Ramosetron Technical Support Center: Investigating Off-Target Effects
This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot potential off-target effects of (S)-Ramosetron in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and potential off-target binding sites of this compound?
This compound is a highly potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2][3] Its primary mechanism of action is the blockade of these ligand-gated ion channels, which are involved in nausea and vomiting reflexes.[4] Pharmacological profiling has shown that the binding affinity of ramosetron (B134825) for other receptors, ion channels, transporters, and enzymes is generally negligible, indicating a high degree of selectivity.[1][2]
Table 1: this compound Receptor Binding Affinity
| Target | Species | Ki (nM) | Target Type | Classification |
| 5-HT3 Receptor | Human | 0.091 ± 0.014 | Ligand-Gated Ion Channel | Primary Target |
| Various Off-Targets | Various | Reported as negligible | Various | Off-Target |
Source: Hirata, T., et al. (2007). Journal of Pharmacological Sciences.[1]
Q2: My experiment shows an unexpected physiological response after this compound treatment that doesn't seem to be 5-HT3 mediated. What could be the cause?
If you observe an unexpected response, it's crucial to consider the possibility of an off-target effect, even with a highly selective compound like this compound. Here are some troubleshooting steps:
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Review the Literature for Class Effects: Other 5-HT3 antagonists have been reported to interact with cardiac ion channels, such as the hERG potassium channel, which can lead to QT interval prolongation.[5] Although Ramosetron is considered to have a low risk, this remains a potential off-target of interest for this drug class.
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Consider the Concentration: Are you using this compound at a concentration significantly higher than its Ki for the 5-HT3 receptor (0.091 nM)? At high concentrations, even weak off-target affinities can become pharmacologically relevant.
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Hypothesize Potential Off-Targets: Based on the observed phenotype (e.g., changes in cell viability, unexpected signaling pathway activation), form a hypothesis about which off-target receptor or channel might be involved.
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Initiate Verification Experiments: Proceed to experimental verification, such as binding or functional assays, against your hypothesized off-targets.
Below is a workflow to guide your investigation.
Caption: Troubleshooting workflow for unexpected experimental results.
Q3: How can I experimentally verify a potential off-target interaction?
To confirm a suspected off-target effect, you can perform direct binding assays or functional assays. A competitive radioligand binding assay is a gold-standard method to determine the binding affinity (Ki) of this compound for a suspected off-target receptor.[6][7] For ion channels like hERG, a whole-cell patch-clamp assay is the definitive method to measure functional inhibition.[8][9]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a generalized procedure to determine the IC50 and Ki of this compound for a hypothesized G-protein coupled receptor (GPCR) off-target.
Objective: To measure the binding affinity of unlabeled this compound against a specific receptor by measuring its ability to displace a known radioligand.
Materials:
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Cell membranes or whole cells expressing the receptor of interest.
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A suitable radioligand with known affinity for the target receptor.
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Unlabeled this compound.
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Assay buffer (specific to the receptor).
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and a scintillation counter.
Procedure:
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Preparation: Prepare serial dilutions of unlabeled this compound across a wide concentration range (e.g., 10 pM to 100 µM).
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Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and the various concentrations of this compound.[10] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
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Equilibration: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
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Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to determine specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: hERG Manual Whole-Cell Patch-Clamp Assay
This protocol outlines the procedure to assess the functional inhibitory effect of this compound on the hERG potassium channel, a critical assay for cardiac safety assessment.[8][11]
Objective: To measure the concentration-dependent block of hERG current by this compound in a cell line stably expressing the hERG channel.
Materials:
-
HEK293 or CHO cells stably transfected with the hERG channel.
-
External solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 120 KCl, 10 HEPES, 10 EGTA, 5 MgATP, pH 7.2.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pulling pipettes.
-
This compound stock solution and appropriate vehicle control.
Procedure:
-
Cell Preparation: Plate the hERG-expressing cells at a suitable density for patch-clamping 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Voltage Protocol: Clamp the cell's holding potential at -80 mV. Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp or step back down to -80 mV to measure the characteristic "tail current".[11][12][13]
-
Baseline Recording: Perfuse the cell with the external solution and record stable baseline hERG currents for several minutes.
-
Compound Application: Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration.
-
Washout: After the highest concentration, perfuse with the external solution again to check for reversibility of the block.
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the percent block versus the log concentration of this compound.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Q4: How does the primary signaling pathway of the 5-HT3 receptor compare to a potential off-target pathway?
The primary target of this compound, the 5-HT3 receptor, is a ligand-gated ion channel, leading to a very rapid cellular response. A potential off-target, such as a G-protein coupled receptor (GPCR), would trigger a slower, more complex signaling cascade. Understanding these differences can help interpret unexpected experimental outcomes.
Caption: Comparison of a primary ion channel vs. a hypothetical GPCR off-target pathway.
References
- 1. Evaluation of the Pharmacological Profile of Ramosetron, a Novel Therapeutic Agent for Irritable Bowel Syndrome [jstage.jst.go.jp]
- 2. Evaluation of the pharmacological profile of ramosetron, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ramosetron, a 5-HT3 receptor antagonist for the control of nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. porsolt.com [porsolt.com]
- 10. revvity.com [revvity.com]
- 11. sophion.com [sophion.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Minimizing adverse effects of (S)-Ramosetron in chronic dosing studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Ramosetron in chronic dosing studies. The information is designed to help minimize and manage adverse effects encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective serotonin (B10506) 5-HT₃ receptor antagonist.[1][2] Its therapeutic effects, primarily antiemetic, are achieved by blocking 5-HT₃ receptors in the chemoreceptor trigger zone (CTZ) of the brain and on vagal afferent nerves in the gastrointestinal (GI) tract.[1][3] This inhibition prevents the activation of these receptors by serotonin, a key neurotransmitter involved in the vomiting reflex, particularly in the context of chemotherapy and post-operative nausea.[2][3]
Q2: What are the most common adverse effects observed in chronic dosing studies with this compound?
The most frequently reported adverse effects in chronic dosing studies, particularly in the context of irritable bowel syndrome with diarrhea (IBS-D), are headache and constipation.[4][5] Other common side effects include dizziness, fatigue, diarrhea, and abdominal pain.[1][5]
Q3: What are the serious, though less common, adverse effects of this compound to be aware of during long-term studies?
Researchers should be vigilant for signs of QT interval prolongation, which can increase the risk of irregular heartbeats.[1][6] Although rare, allergic reactions such as rash, itching, and swelling have been reported.[1] While ischemic colitis has not been directly attributed to ramosetron (B134825), it is a known risk associated with other 5-HT₃ antagonists like alosetron, and thus warrants careful monitoring.[4]
Q4: How does the incidence of constipation with this compound compare to other 5-HT₃ antagonists?
Studies have shown that this compound is associated with a lower incidence of constipation compared to alosetron. One study reported a constipation incidence of 5.2% with ramosetron, significantly lower than the 29% observed with alosetron. A meta-analysis found the incidence of constipation with ramosetron to be around 7.02%.[4]
Troubleshooting Guide
Issue 1: Managing Constipation in Animal Models
Problem: Significant constipation is observed in animal models during chronic dosing with this compound, potentially impacting the primary study endpoints.
Troubleshooting Steps:
-
Dose Adjustment: The most straightforward approach is to titrate the dose of this compound to the lowest effective level that still achieves the desired therapeutic effect without causing severe constipation.
-
Introduction of a Prokinetic Agent: Consider the co-administration of a prokinetic agent.
-
Rationale: Prokinetic agents can help to counteract the inhibitory effect of this compound on gut motility.
-
Experimental Approach: Conduct a pilot study to evaluate the efficacy of a prokinetic agent, such as a 5-HT₄ receptor agonist, in your animal model. Monitor fecal output and gastrointestinal transit time to determine an effective dose of the prokinetic agent that does not interfere with the primary outcomes of your this compound study.
-
-
Dietary Modification: Ensure the standard laboratory animal diet has adequate fiber content. In some cases, adjusting the diet may help to alleviate mild constipation.
Issue 2: Monitoring for QT Prolongation
Problem: There is a need to assess the risk of this compound-induced QT prolongation in a preclinical setting.
Troubleshooting Steps:
-
In Vitro hERG Assay: Before proceeding to extensive in vivo studies, perform an in vitro hERG potassium channel assay. This will provide an early indication of the potential for this compound to delay cardiac repolarization.
-
In Vivo Electrocardiogram (ECG) Monitoring: In chronic toxicity studies, incorporate regular ECG monitoring.
-
Protocol: Record ECGs at baseline and at multiple time points following drug administration, particularly at the time of expected peak plasma concentration (Tmax).
-
Data Analysis: Calculate the heart rate-corrected QT interval (QTc) using an appropriate formula for the animal species (e.g., Bazett's or Fridericia's formula). Statistically compare the QTc values between the this compound-treated groups and a vehicle control group.
-
Issue 3: Investigating the Mechanism of Headaches
Problem: Understanding the underlying mechanism of this compound-induced headaches to develop potential mitigation strategies.
Troubleshooting Steps:
-
Literature Review: The exact mechanism of 5-HT₃ antagonist-induced headache is not fully elucidated but is thought to be related to the modulation of serotonin pathways that influence cerebrovascular tone.
-
Experimental Models: While challenging to model headaches in animals, researchers can investigate changes in cerebral blood flow or markers of neurogenic inflammation in response to this compound administration.
Quantitative Data Summary
Table 1: Incidence of Common Adverse Effects of this compound in Clinical Studies
| Adverse Effect | Incidence Rate | Reference |
| Constipation | 5.2% - 7.02% | [4] |
| Hard Stool | 7.41% | |
| Headache | Commonly Reported | [1][5] |
| Dizziness | Commonly Reported | [1] |
| Abdominal Pain | Reported | [4] |
Experimental Protocols
Sub-chronic Oral Toxicity Study in Beagle Dogs
-
Objective: To evaluate the potential toxicity of this compound following repeated oral administration in a non-rodent species for 13 weeks.
-
Animal Model: Beagle dogs (three males and three females per group).
-
Dosing Regimen:
-
Control Group: Vehicle (e.g., 0.5% methylcellulose (B11928114) solution) once daily.
-
Treatment Groups: this compound at low, medium, and high doses (e.g., 1, 3, and 10 mg/kg/day) administered orally via gavage once daily for 13 weeks.
-
-
Parameters Monitored:
-
Daily: Clinical signs of toxicity and mortality.
-
Weekly: Body weight, food consumption.
-
At baseline, week 4, and week 13:
-
Ophthalmology examinations.
-
Electrocardiography (ECG) with measurement of QT and QTc intervals.
-
Hematology (complete blood count).
-
Clinical chemistry (liver and renal function tests).
-
Urinalysis.
-
-
-
Terminal Procedures:
-
At the end of the 13-week dosing period, all animals are euthanized.
-
A full necropsy is performed, and organ weights are recorded.
-
Histopathological examination of a comprehensive list of tissues is conducted.
-
In Vitro hERG Potassium Channel Assay
-
Objective: To determine the inhibitory potential of this compound on the hERG potassium channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Automated patch-clamp electrophysiology.
-
Procedure:
-
Cells are cultured to an appropriate confluency and harvested.
-
A range of this compound concentrations are prepared in the extracellular solution.
-
The whole-cell patch-clamp technique is used to record hERG currents.
-
A specific voltage protocol is applied to elicit the hERG current.
-
The effect of each concentration of this compound on the hERG current is measured.
-
-
Data Analysis: The concentration-response curve is plotted, and the IC₅₀ value (the concentration that causes 50% inhibition of the hERG current) is calculated.
Visualizations
Caption: Mechanism of action of this compound in preventing nausea and vomiting.
Caption: Experimental workflow for assessing chronic toxicity of this compound.
References
- 1. Acute, subacute and chronic oral toxicity studies of the new serotonin (5-HT)3-receptor antagonist ramosetron in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
How to account for the long half-life of (S)-Ramosetron in experimental design
Technical Support Center: (S)-Ramosetron Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The content is tailored to address the unique pharmacokinetic and pharmacodynamic properties of this compound, particularly its long duration of action, which can be mistaken for a long elimination half-life.
Frequently Asked Questions (FAQs)
Q1: Does this compound have a long half-life?
A1: While this compound is reported to have a relatively moderate elimination half-life, its clinical and experimental effects are often long-lasting. This prolonged duration of action is attributed to its high binding affinity for the 5-HT3 receptor and slow dissociation rate, rather than a long elimination half-life from the body.[1] It is crucial to distinguish between elimination half-life and duration of action when designing experiments.
Q2: How does the long duration of action of this compound impact experimental design?
A2: The extended pharmacodynamic effect of this compound necessitates careful consideration of the following experimental parameters:
-
Washout Period: A sufficient washout period between treatments in a crossover study is critical to prevent carry-over effects.
-
Dosing Interval: In multiple-dose studies, the dosing interval should be optimized to achieve and maintain steady-state concentrations without causing exaggerated pharmacological effects.
-
Study Duration: The overall duration of the study must be adequate to capture the full pharmacodynamic profile of the drug.
Q3: How do I calculate the appropriate washout period for this compound?
A3: A general rule of thumb for determining the washout period is to allow for at least 5 to 10 half-lives of the drug to pass.[2][3] Given the reported elimination half-life of Ramosetron (B134825) is approximately 5-9 hours, a washout period of at least 45-90 hours (approximately 2-4 days) would be a conservative starting point.[4] However, due to its prolonged receptor occupancy, extending the washout period and confirming the absence of pharmacological effects before administering a subsequent treatment is recommended.
Q4: What are the key signaling pathways to consider when studying this compound?
A4: this compound is a selective antagonist of the serotonin (B10506) 5-HT3 receptor.[5][6] The 5-HT3 receptor is a ligand-gated ion channel.[6][7] When serotonin (5-HT) binds to this receptor, it opens the channel, allowing for the influx of cations (primarily Na+ and K+), which leads to neuronal depolarization.[6] this compound blocks this action, thereby inhibiting downstream signaling.[5][6] Key pathways to investigate would include those involved in emesis and gastrointestinal motility.[5]
Troubleshooting Guides
Issue 1: Carry-over effects observed in a crossover study design.
-
Possible Cause: The washout period between treatments was insufficient to allow for the complete dissipation of this compound's pharmacological effects.
-
Troubleshooting Steps:
-
Re-evaluate the Washout Period: Based on the pharmacokinetic data, extend the washout period. Consider a duration longer than the standard 5 half-lives, potentially up to 7-10 days, to account for the slow receptor dissociation.
-
Verify Washout: If possible, measure a relevant pharmacodynamic marker at the end of the washout period to ensure it has returned to baseline before administering the next treatment.
-
Consider a Parallel Design: If carry-over effects persist, a parallel study design may be more appropriate than a crossover design for drugs with long-lasting effects.[8]
-
Issue 2: Unexpected cumulative effects or adverse events in a multiple-dose study.
-
Possible Cause: The dosing interval is too short, leading to drug accumulation at the receptor level, even if plasma concentrations are not significantly elevated.
-
Troubleshooting Steps:
-
Review Dosing Interval: Analyze the pharmacodynamic data from single-dose studies to determine the duration of the pharmacological effect. The dosing interval should be longer than the time required for the effect to diminish significantly.
-
Monitor Pharmacodynamic Markers: Continuously monitor relevant biomarkers or clinical endpoints to detect any signs of exaggerated pharmacological response.
-
Dose Adjustment: Consider reducing the dose or increasing the dosing interval if cumulative effects are observed.
-
Issue 3: Difficulty in establishing a clear dose-response relationship.
-
Possible Cause: The long duration of action may lead to a flat dose-response curve at later time points, as even low doses may produce a maximal effect that is sustained over time.
-
Troubleshooting Steps:
-
Early Time Point Assessment: Ensure that pharmacodynamic assessments are conducted at multiple, early time points after drug administration to capture the initial dose-dependent effects before they plateau.
-
Wider Dose Range: Utilize a broad range of doses, including very low doses, to better define the lower end of the dose-response curve.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Employ PK/PD modeling to better understand the relationship between drug concentration and its effect over time.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Ramosetron
| Parameter | Value | Reference |
| Route of Administration | Oral, Intravenous | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (oral) | [4] |
| Elimination Half-life (t½) | ~5 hours (oral), 5-9 hours (intravenous) | [4][9] |
| Metabolism | Hepatic (CYP1A2, CYP2D6) | [9] |
| Excretion | Primarily Urine | [9] |
Experimental Protocols
Protocol 1: Determining the Washout Period in a Crossover Study
-
Objective: To determine the minimum time required to eliminate carry-over effects of this compound in a crossover design.
-
Methodology:
-
Administer a single dose of this compound to a cohort of subjects.
-
Measure a sensitive pharmacodynamic marker (e.g., inhibition of a serotonin-induced reflex) at baseline and at various time points after dosing until the effect returns to baseline.
-
The washout period should be at least the time it takes for the pharmacodynamic marker to return to pre-dose levels for all subjects.
-
As a general guideline, start with a washout period of at least 10 times the elimination half-life and adjust based on the pharmacodynamic data.
-
Protocol 2: In Vitro Receptor Binding Assay
-
Objective: To characterize the binding affinity and dissociation rate of this compound from the 5-HT3 receptor.
-
Methodology:
-
Utilize a cell line expressing the human 5-HT3 receptor.
-
Perform competitive binding assays using a radiolabeled 5-HT3 receptor agonist or antagonist and varying concentrations of this compound to determine its binding affinity (Ki).
-
Conduct dissociation kinetic experiments by pre-incubating the cells with this compound, followed by the addition of a high concentration of a competing ligand and measuring the rate at which this compound dissociates from the receptor over time.
-
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT3 receptor and the antagonistic action of this compound.
Caption: Logical workflow for a crossover experimental design accounting for long drug action.
References
- 1. Effect of ramosetron, a 5-HT3 receptor antagonist on the severity of seizures and memory impairment in electrical amygdala kindled rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. springbiosolution.com [springbiosolution.com]
- 3. forum.bebac.at [forum.bebac.at]
- 4. youtube.com [youtube.com]
- 5. What is Ramosetron Hydrochloride used for? [synapse.patsnap.com]
- 6. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
- 7. Long-term efficacy and safety of ramosetron in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Interactions for Drugs with a Long Half-Life—Evidence for the Need of Model-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
Technical Support Center: Method Refinement for Detecting (S)-Ramosetron Metabolites in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of (S)-Ramosetron and its metabolites in a urinary matrix. The information provided is intended to serve as a starting point for method development and refinement.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolic pathways for this compound?
A1: While specific literature on the urinary metabolites of this compound is limited, based on the structure of Ramosetron (B134825), expected metabolic pathways include oxidation (hydroxylation of the aromatic rings or the alicyclic moiety) and subsequent glucuronidation or sulfation. Therefore, metabolites are likely to be more polar than the parent drug.
Q2: What is the most suitable analytical technique for the simultaneous quantification of this compound and its metabolites in urine?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing drug metabolites in complex biological matrices like urine.[1][2][3] It offers high sensitivity and selectivity, which are crucial for distinguishing between the parent drug and its structurally similar metabolites, and for detecting low concentration levels.[3]
Q3: What are the critical first steps in developing a robust analytical method?
A3: The initial and most critical steps involve thorough method validation, including assessing specificity, linearity, accuracy, precision, and stability.[4][5][6] For LC-MS/MS methods, it is also crucial to evaluate and minimize matrix effects.[7]
Q4: How can I minimize matrix effects in my urine samples?
A4: Matrix effects, such as ion suppression or enhancement, are common in urine analysis.[7] Strategies to mitigate these effects include:
-
Effective sample preparation: Use of solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.[8]
-
Chromatographic separation: Optimizing the HPLC method to separate analytes from the bulk of matrix components.
-
Dilution: A simple "dilute-and-shoot" approach can be effective if the analyte concentrations are sufficiently high.[8]
-
Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.[9]
Q5: What should I consider when selecting an internal standard (IS)?
A5: An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a SIL-IS is not available, a structural analog that exhibits similar chromatographic behavior and ionization efficiency should be chosen.[9] The IS should not be present in the blank matrix and should not interfere with the analytes of interest.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.3. Reduce the injection volume or sample concentration. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix components.2. Suboptimal MS/MS parameters (e.g., collision energy).3. Analyte degradation during sample preparation or storage. | 1. Improve sample cleanup (e.g., use SPE). Dilute the sample if possible.2. Optimize MS/MS parameters for each analyte and metabolite.3. Check the stability of analytes under the experimental conditions. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Dirty ion source.3. Carryover from previous injections. | 1. Prepare fresh mobile phase with high-purity solvents.2. Clean the ion source according to the manufacturer's instructions.3. Optimize the autosampler wash procedure. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition or flow rate.2. Column temperature variations.3. Column aging. | 1. Ensure proper pump performance and degas the mobile phase.2. Use a column oven to maintain a stable temperature.3. Equilibrate the column sufficiently before each run. Replace the column if necessary. |
| Poor Recovery | 1. Inefficient extraction during sample preparation.2. Analyte adsorption to sample containers or instrument components. | 1. Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent).2. Use silanized glassware or polypropylene (B1209903) tubes. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound and its Metabolites
This protocol is a starting point and requires optimization and validation for your specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: Centrifuge urine samples at 4000 rpm for 10 minutes. Take a 1 mL aliquot of the supernatant.
-
SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge.
-
Conditioning: Condition the cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 50 mM phosphate (B84403) buffer (pH 6.0).
-
Loading: Load the 1 mL urine sample onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid followed by 2 mL of methanol.
-
Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is a good starting point.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion > Product ion (to be determined by infusion of a standard).
-
Metabolite 1 (e.g., Hydroxy-Ramosetron): Precursor ion > Product ion.
-
Metabolite 2 (e.g., Ramosetron-Glucuronide): Precursor ion > Product ion.
-
Data Presentation
Table 1: Proposed LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 50 | To be determined |
| Hydroxy-Ramosetron | To be determined | To be determined | 50 | To be determined |
| Ramosetron Glucuronide | To be determined | To be determined | 50 | To be determined |
| Internal Standard | To be determined | To be determined | 50 | To be determined |
Table 2: Example Method Validation Parameters
| Parameter | This compound | Metabolite 1 | Metabolite 2 | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 0.5 - 500 | 2 - 2000 | r² > 0.99 |
| LOD (ng/mL) | 0.3 | 0.15 | 0.7 | S/N > 3 |
| LOQ (ng/mL) | 1 | 0.5 | 2 | S/N > 10, RSD < 20% |
| Recovery (%) | 92.5 ± 4.1 | 88.7 ± 5.3 | 95.2 ± 3.8 | Consistent and reproducible |
| Matrix Effect (%) | 97.1 ± 6.2 | 91.5 ± 8.1 | 103.4 ± 5.5 | 85-115% |
| Intra-day Precision (%RSD) | < 5 | < 7 | < 6 | < 15% |
| Inter-day Precision (%RSD) | < 8 | < 10 | < 9 | < 15% |
Visualizations
Caption: Experimental workflow for the analysis of this compound metabolites in urine.
Caption: Troubleshooting decision tree for LC-MS/MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. Metabolite profiling in human urine by LC-MS/MS: method optimization and application for glucuronides from dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. HPLC method development and validation for ramosetron HCl stability. [wisdomlib.org]
- 5. wjpr.net [wjpr.net]
- 6. ajphs.com [ajphs.com]
- 7. uab.edu [uab.edu]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. uab.edu [uab.edu]
Validation & Comparative
A Comparative Analysis of (S)-Ramosetron and Ondansetron in the Management of Postoperative Nausea and Vomiting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of (S)-Ramosetron and Ondansetron (B39145) in the prevention and treatment of postoperative nausea and vomiting (PONV). The information presented is based on data from multiple clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Comparative Efficacy: A Tabular Summary
The following tables summarize the key efficacy data from comparative studies of this compound and Ondansetron in PONV.
Table 1: Prophylactic Efficacy in Preventing Postoperative Nausea (PON)
| Time Period | Favors this compound | Favors Ondansetron | No Significant Difference |
| Early (0-6h) | Risk Ratio (RR) = 0.82 [95% CI 0.69–0.98][1][2] | A meta-analysis showed no statistically significant difference in PON between the two groups in the initial 24 hours after surgery across various time intervals[3][4]. | |
| Late (6-24h) | RR = 0.76 [95% CI 0.65–0.89][1][2] | ||
| Next-day | RR = 0.69 [95% CI 0.57–0.84][2] |
Table 2: Prophylactic Efficacy in Preventing Postoperative Vomiting (POV)
| Time Period | Favors this compound | Favors Ondansetron | No Significant Difference |
| Early (0-6h) | RR = 0.78 [95% CI 0.63–0.98][1][2]. One meta-analysis found a significant advantage for ramosetron (B134825) in the 0-6 hour and 0-24 hour periods post-surgery[3][4]. | ||
| Late (6-24h) | RR = 0.57 [95% CI 0.45–0.72][1][2]. Ramosetron was found to be significantly more effective in preventing late-period POV[1]. | ||
| Next-day | RR = 0.61 [95% CI 0.43–0.86][2] |
Table 3: Efficacy in Treating Established PONV
| Outcome | This compound (0.3 mg) | Ondansetron (4 mg) | Key Findings |
| Complete Response | 52.9%[5] | 44.1%[5] | A prospective, randomized, double-blinded multicenter trial concluded that ramosetron is non-inferior to ondansetron for the treatment of established PONV in patients who underwent laparoscopic surgery.[5] |
| Overall Incidence of PONV (24h after treatment) | 75.0%[5] | 81.4%[5] | No statistically significant difference was observed between the two groups.[5] |
Table 4: Incidence of Common Side Effects
| Side Effect | Favors this compound | Favors Ondansetron | No Significant Difference |
| Dizziness | The incidence of dizziness was reported to be lower in patients receiving ramosetron (RR = 0.81 [95% CI 0.66–0.98]).[1][2] | ||
| Headache | The incidence of headache was found to be similar between patients receiving ramosetron and ondansetron.[1] | ||
| Drowsiness | The incidence of drowsiness was similar in both drug groups.[1] |
Experimental Protocols
The following outlines a typical experimental protocol for a comparative clinical trial of this compound and Ondansetron for PONV prophylaxis, as synthesized from the methodologies of several reviewed studies.[5][6][7]
1. Study Design:
-
A prospective, randomized, double-blind, multicenter trial is a common design.[5]
-
Patients are randomly allocated to receive either this compound or Ondansetron.
2. Patient Population:
-
Adult patients (e.g., aged 18-60 years) of ASA physical status I and II scheduled for surgeries known to have a moderate to high risk of PONV (e.g., laparoscopic cholecystectomy, spinal surgery).[6][7]
-
Inclusion criteria often include patients with at least two risk factors for PONV (e.g., female gender, non-smoking status, history of motion sickness or PONV, and planned use of postoperative opioids).[5]
-
Exclusion criteria may include pregnancy, acid peptic disease, and current use of antiemetics or steroids.
3. Drug Administration:
-
A single intravenous dose of this compound (e.g., 0.3 mg) or Ondansetron (e.g., 4 mg or 8 mg) is typically administered prior to the induction of general anesthesia.[6][7][8]
-
The drugs are prepared in identical syringes to ensure blinding of both the anesthesiologist and the patient.
4. Anesthesia and Surgical Procedure:
-
Standardized general anesthesia protocols are followed for all patients.
-
The type of surgery is consistent within the study to minimize variability (e.g., all patients undergoing laparoscopic cholecystectomy).[6]
5. Outcome Assessment:
-
Episodes of nausea, retching, and vomiting are recorded at specific time intervals postoperatively (e.g., 0-2h, 2-6h, 6-24h, and 24-48h).[7]
-
The severity of nausea can be assessed using a verbal rating scale (VRS).
-
The primary outcome is often the incidence of PONV or the proportion of patients with a "complete response" (defined as no emesis and no need for rescue antiemetic medication).[5]
-
The use of rescue antiemetics is also recorded as a key outcome measure.
6. Statistical Analysis:
-
Appropriate statistical tests (e.g., chi-square test, Fisher's exact test) are used to compare the incidence of PONV and side effects between the two groups.
-
A p-value of less than 0.05 is typically considered statistically significant.
Visualizing the Mechanisms and Workflow
To better understand the underlying pharmacology and the experimental approach, the following diagrams are provided.
Caption: Signaling pathway of postoperative nausea and vomiting and the site of action of 5-HT3 antagonists.
Caption: Generalized workflow for a comparative clinical trial of PONV prophylactic agents.
Conclusion
Based on the available evidence, this compound demonstrates superior efficacy over Ondansetron in preventing postoperative nausea and vomiting, particularly in the late and next-day postoperative periods.[1][2] For the treatment of established PONV, this compound appears to be non-inferior to Ondansetron.[5] Furthermore, this compound may be associated with a lower incidence of dizziness.[1][2] These findings suggest that this compound may be a more effective prophylactic agent for a broader range of patients at risk for PONV. The choice between these two agents should be guided by the specific clinical scenario, patient risk factors, and the desired duration of antiemetic effect. Both drugs act as selective antagonists of 5-HT3 receptors, which is a key mechanism in mediating the vomiting reflex.[9][10][11]
References
- 1. Comparative efficacy of ramosetron and ondansetron in preventing postoperative nausea and vomiting: An updated systematic review and meta-analysis with trial sequential analysis | PLOS One [journals.plos.org]
- 2. Comparative efficacy of ramosetron and ondansetron in preventing postoperative nausea and vomiting: An updated systematic review and meta-analysis with trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of ramosetron versus ondansetron for postoperative nausea and vomiting after general anesthesia: a meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of ramosetron and ondansetron for the treatment of established postoperative nausea and vomiting after laparoscopic surgery: a prospective, randomized, double-blinded multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jebmh.com [jebmh.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Comparison of ramosetron and ondansetron for the prevention of postoperative nausea and vomiting in patients undergoing laparoscopic surgery: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. google.com [google.com]
- 11. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
A Comparative Analysis of (S)-Ramosetron and Palonosetron for Antiemetic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiemetic potency of (S)-Ramosetron and Palonosetron (B1662849), two prominent 5-HT3 receptor antagonists. The information presented herein is supported by experimental data from preclinical and clinical studies to assist researchers and drug development professionals in their evaluation of these compounds.
Pharmacological Profile and Binding Affinity
This compound and Palonosetron are both potent and selective antagonists of the serotonin (B10506) 5-HT3 receptor, a key mediator of nausea and vomiting. Palonosetron, a second-generation antagonist, is noted for its higher binding affinity and significantly longer plasma half-life compared to first-generation agents.[1][2] this compound also demonstrates a high affinity for the 5-HT3 receptor, greater than that of older antagonists like ondansetron.[3][4]
The binding affinity of these compounds to the 5-HT3 receptor, a critical determinant of their potency, has been quantified through in vitro receptor binding assays. The inhibition constant (Ki) is a measure of the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT3 Receptor Binding Affinity (Ki) |
| This compound | 0.091 nM |
| Palonosetron | 0.17 nM |
Data sourced from competitive radioligand binding assays.
Clinical Efficacy in Nausea and Vomiting
The antiemetic potency of this compound and Palonosetron has been extensively evaluated in clinical trials for the prevention of both chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). The primary endpoint in many of these studies is the "complete response" (CR) rate, defined as no emetic episodes and no use of rescue medication.
Chemotherapy-Induced Nausea and Vomiting (CINV)
Clinical studies comparing this compound and Palonosetron in patients receiving moderately and highly emetogenic chemotherapy have generally shown comparable efficacy.
| Clinical Trial | Chemotherapy Regimen | This compound Complete Response (CR) Rate | Palonosetron Complete Response (CR) Rate | Time Frame |
| Colorectal Cancer[2][5] | Moderately Emetogenic | 90.1% | 88.8% | Acute (0-24h) |
| 62.6% | 57.3% | Delayed (>24h) | ||
| 60.4% | 53.9% | Overall | ||
| Highly Emetogenic Chemotherapy[1] | Highly Emetogenic | 81.8% | 79.6% | Overall (0-5 days) |
Overall, for CINV, the data suggests no significant statistical difference in the complete response rates between this compound and Palonosetron.[2][5]
Postoperative Nausea and Vomiting (PONV)
In the context of PONV, multiple meta-analyses and randomized controlled trials have also indicated a general lack of significant difference in overall efficacy between the two drugs.[6][7][8] However, some studies have suggested nuances in their effectiveness. For instance, Palonosetron may be more effective in preventing late postoperative vomiting, while one study found this compound to be more effective in the immediate early postoperative period following laparoscopic cholecystectomy.[6][9]
| Clinical Setting | This compound Complete Response (CR) Rate | Palonosetron Complete Response (CR) Rate | Time Frame |
| Laparoscopic Cholecystectomy[9] | 65.5% | 37.9% | Overall (0-24h) |
| Laparoscopic Gynecologic Surgery[10] | 71.4% | 60.0% | 48h |
A comprehensive meta-analysis concluded that while there were no significant differences in the overall prevention of PONV, Palonosetron showed superiority in preventing late postoperative vomiting and retching.[6][7][8]
Experimental Protocols
5-HT3 Receptor Binding Assay
This in vitro assay determines the binding affinity of a test compound to the 5-HT3 receptor.
Objective: To quantify the inhibition constant (Ki) of this compound and Palonosetron for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT3 receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
-
Radioligand Binding: The prepared cell membranes are incubated with a specific radioligand for the 5-HT3 receptor (e.g., [3H]granisetron) at a concentration close to its dissociation constant (Kd).
-
Competitive Binding: A range of concentrations of the unlabeled test compounds (this compound or Palonosetron) are added to the incubation mixture to compete with the radioligand for binding to the 5-HT3 receptors.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cisplatin-Induced Emesis in Ferrets
This in vivo animal model is a standard for evaluating the antiemetic potential of drug candidates.[3][11][12][13][14]
Objective: To assess the in vivo antiemetic efficacy of this compound and Palonosetron against chemotherapy-induced emesis.
Methodology:
-
Animal Model: Adult male ferrets are used due to their emetic response to chemotherapeutic agents being similar to that in humans.[3][11]
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: A control group receives a vehicle, while test groups receive varying doses of this compound or Palonosetron, typically administered intravenously or intraperitoneally.
-
Emesis Induction: A standardized dose of cisplatin (B142131) (e.g., 5-10 mg/kg, intraperitoneally) is administered to induce emesis.[11][13]
-
Observation: The animals are observed for a defined period (e.g., 4-24 hours for acute emesis) and the number of retching and vomiting episodes are recorded.[13]
-
Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. The percentage reduction in emesis is calculated.
Visualizing the Mechanism of Action
5-HT3 Receptor Signaling Pathway
The antiemetic effects of this compound and Palonosetron are mediated through the blockade of the 5-HT3 receptor, a ligand-gated ion channel. The binding of serotonin (5-HT) to this receptor initiates a signaling cascade that ultimately leads to the emetic reflex.
Caption: 5-HT3 receptor signaling and antagonist action.
Experimental Workflow for Antiemetic Validation
The validation of a novel antiemetic compound involves a structured workflow from in vitro characterization to in vivo efficacy testing.
Caption: Workflow for validating antiemetic potency.
References
- 1. Ramosetron versus Palonosetron in Combination with Aprepitant and Dexamethasone for the Control of Highly-Emetogenic Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter nonrandomized trial of ramosetron versus palonosetron in controlling chemotherapy-induced nausea and vomiting for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the Effectiveness of Palonosetron and Ramosetron in Preventing Postoperative Nausea and Vomiting: Updated Systematic Review and Meta-Analysis with Trial Sequential Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Effectiveness of Palonosetron and Ramosetron in Preventing Postoperative Nausea and Vomiting: Updated Systematic Review and Meta-Analysis with Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ondansetron, ramosetron, or palonosetron: Which is a better choice of antiemetic to prevent postoperative nausea and vomiting in patients undergoing laparoscopic cholecystectomy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ramosetron: A Comparative Analysis Against Other 5-HT3 Antagonists in Preclinical IBS-D Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Ramosetron with other serotonin (B10506) 5-HT3 receptor antagonists in preclinical animal models of diarrhea-predominant irritable bowel syndrome (IBS-D). The data presented is compiled from key experimental studies to assist in evaluating its pharmacological profile and therapeutic potential.
Introduction to 5-HT3 Antagonism in IBS-D
Serotonin (5-HT), primarily released from enterochromaffin cells in the gut, is a critical neurotransmitter in the regulation of gastrointestinal motility, secretion, and visceral sensation.[1] In IBS-D, excess 5-HT can lead to hypersensitivity and hypermotility. The 5-HT3 receptor, a ligand-gated ion channel located on enteric and sensory neurons, plays a pivotal role in mediating these effects.[1] Antagonists of this receptor, such as ramosetron (B134825), alosetron, and cilansetron, are designed to block these pathways, thereby reducing the cardinal symptoms of IBS-D: diarrhea, abdominal pain, and urgency.[1][2]
Core Mechanism of Action
The therapeutic effect of 5-HT3 receptor antagonists in IBS-D is achieved by blocking the action of serotonin on afferent neurons within the enteric nervous system. This action modulates visceral pain, slows colonic transit, and reduces gastrointestinal secretions.
Figure 1: Signaling pathway of 5-HT3 receptor antagonists in the gut.
Comparative Efficacy in Preclinical Models
This compound has demonstrated superior potency compared to other 5-HT3 antagonists in key preclinical models that simulate IBS-D symptoms, such as stress-induced defecation and visceral hypersensitivity.
Table 1: Potency in Inhibiting Stress-Induced Defecation in Rats
This model assesses the ability of a compound to prevent diarrhea triggered by psychological stress.
| Compound | Model | ED₅₀ (mg/kg, p.o.) | Relative Potency vs. Ramosetron | Reference |
| This compound | Conditioned Emotional Stress | 0.012 | 1x | [3] |
| Alosetron | Conditioned Emotional Stress | 0.078 | 6.5x less potent | [3] |
| Cilansetron | Conditioned Emotional Stress | 0.094 | 7.8x less potent | [3] |
| This compound | Conditioned Fear Stress | 0.019 | 1x | [4] |
| Loperamide | Conditioned Fear Stress | 9.4 | 495x less potent | [4] |
ED₅₀: The dose required to produce a 50% inhibition of the stress-induced effect. p.o.: Per os (oral administration).
Table 2: Efficacy in Reducing Visceral Hypersensitivity in Rats
This model measures the reversal of stress-induced lowering of the colonic pain threshold, a proxy for abdominal pain.
| Compound | Model | Effective Oral Dose (µg/kg) | Relative Potency vs. Ramosetron | Reference |
| This compound | Restraint Stress | 3 | 1x | [5] |
| Alosetron | Restraint Stress | 30 | 10x less potent | [5] |
| Cilansetron | Restraint Stress | 30 | 10x less potent | [5] |
Pharmacodynamic Properties
The prolonged therapeutic effect of this compound may be attributed to its distinct binding kinetics at the human 5-HT3 receptor.
Table 3: Receptor Binding Affinity and Dissociation Rate
| Compound | 5-HT₃ Receptor Binding Affinity (Ki, nM) | Dissociation Half-Life (t₁/₂, min) | Reference |
| This compound | 0.091 | 560 | [6] |
| Alosetron | - | 180 | [6] |
| Cilansetron | - | 88 | [6] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki indicates higher affinity. t₁/₂: The time taken for 50% of the compound to dissociate from the receptor. A longer half-life suggests a longer duration of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further study.
References
- 1. The clinical potential of ramosetron in the treatment of irritable bowel syndrome with diarrhea (IBS-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Evaluation of the pharmacological profile of ramosetron, a novel therapeutic agent for irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Potency of (R)- and (S)-Ramosetron Enantiomers
A comprehensive review of available data indicates that the (R)-enantiomer of ramosetron (B134825) is significantly more potent than its (S)-counterpart. This guide synthesizes the findings from key experimental studies to provide a clear comparison for researchers, scientists, and drug development professionals.
Ramosetron, a potent and selective 5-hydroxytryptamine3 (5-HT3) receptor antagonist, is clinically utilized in its (R)-enantiomeric form for the management of chemotherapy-induced nausea and vomiting and irritable bowel syndrome with diarrhea (IBS-D). While direct in vivo comparative studies on the potency of the (R)- and (S)-enantiomers are limited, in vitro evidence strongly supports the superior activity of the (R)-enantiomer. This is further substantiated by in vivo studies demonstrating the high potency of (R)-ramosetron in various animal models.
Quantitative Comparison of (R)- and (S)-Ramosetron
The following table summarizes the key quantitative data from in vitro and in vivo studies, highlighting the differences in potency between the two enantiomers.
| Parameter | (R)-Ramosetron | This compound | Fold Difference (R vs. S) | Study Type |
| 5-HT3 Receptor Binding Affinity (Ki) | 0.091 nM | 10.3 nM | ~113 | In Vitro (N1E-115 cells) |
| 5-HT Induced Depolarization Inhibition (IC50) | 3.85 nM | 13.5 nM | ~3.5 | In Vitro (Rabbit Nodose Ganglion) |
| Conditioned Fear Stress-Induced Defecation Inhibition (ED50) | 0.012 - 0.019 mg/kg, p.o. | Data not available | - | In Vivo (Rats)[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vitro 5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity of (R)- and this compound to 5-HT3 receptors.
Methodology:
-
Cell Culture: N1E-115 neuroblastoma cells, which endogenously express 5-HT3 receptors, are cultured under standard conditions.
-
Membrane Preparation: Cell membranes are harvested and prepared through homogenization and centrifugation.
-
Radioligand Binding Assay: Membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) in the presence of varying concentrations of (R)- or this compound.
-
Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Inhibition of 5-HT-Induced Depolarization
Objective: To assess the functional antagonistic potency of (R)- and this compound on 5-HT3 receptors.
Methodology:
-
Tissue Preparation: The nodose ganglion is dissected from rabbits and placed in a recording chamber perfused with physiological saline.
-
Electrophysiological Recording: Extracellular recordings are made from the ganglion using suction electrodes.
-
Drug Application: Serotonin (5-HT) is applied to induce depolarization of the ganglion.
-
Antagonist Challenge: Varying concentrations of (R)- or this compound are pre-incubated before the application of 5-HT.
-
Data Analysis: The concentration of the antagonist that produces a 50% inhibition of the 5-HT-induced depolarization (IC50) is calculated.
In Vivo Conditioned Fear Stress (CFS)-Induced Defecation in Rats
Objective: To evaluate the in vivo potency of ramosetron in a model of stress-induced visceral hypersensitivity.
Methodology:
-
Conditioning: Rats are placed in a specific chamber and subjected to a mild electric foot shock (unconditioned stimulus) paired with a neutral stimulus (e.g., a tone or light).
-
Testing: After a conditioning period, the rats are re-exposed to the chamber (conditioned stimulus) without the electric shock.
-
Drug Administration: (R)-Ramosetron is administered orally (p.o.) at various doses prior to the testing phase.
-
Measurement: The number of fecal pellets excreted during the test period is counted as a measure of the stress response.
-
Data Analysis: The dose of the drug that causes a 50% reduction in the number of fecal pellets compared to the vehicle-treated group (ED50) is determined.[1][2]
Visualizing the Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing in vivo potency and the signaling pathway of the 5-HT3 receptor.
Experimental workflow for the Conditioned Fear Stress model.
Simplified signaling pathway of the 5-HT3 receptor and the antagonistic action of (R)-ramosetron.
Conclusion
The available scientific literature strongly indicates that the (R)-enantiomer of ramosetron is the pharmacologically active and more potent form. Its high affinity for the 5-HT3 receptor and potent antagonistic activity, as demonstrated in in vitro studies, translate to significant efficacy in in vivo models of visceral hypersensitivity. While direct in vivo comparative data for the (S)-enantiomer is lacking, the profound difference in in vitro potency makes it highly probable that the (R)-enantiomer is also substantially more potent in vivo. These findings underscore the stereospecificity of ramosetron's interaction with the 5-HT3 receptor and provide a solid rationale for the clinical use of the single (R)-enantiomer.
References
- 1. Effect of ramosetron on conditioned emotional stress-induced colonic dysfunction as a model of irritable bowel syndrome in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of ramosetron, a potent and selective 5-HT3-receptor antagonist, on conditioned fear stress-induced abnormal defecation and normal defecation in rats: comparative studies with antidiarrheal and spasmolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Ramosetron for the 5-HT3 Receptor Subtype: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 5-HT3 receptor binding specificity of the active enantiomer of Ramosetron (B134825), (R)-Ramosetron, against its (S)-enantiomer and other receptor subtypes. Experimental data is presented to support the validation of (R)-Ramosetron as a highly specific 5-HT3 receptor antagonist.
Introduction to Ramosetron and 5-HT3 Receptor Antagonism
Ramosetron is a potent serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and postoperative procedures. The 5-HT3 receptor is a ligand-gated ion channel; its activation by serotonin triggers depolarization of neurons, leading to the emetic reflex. Antagonists like Ramosetron block this interaction, thereby preventing nausea and vomiting.
Ramosetron possesses a chiral center, and its pharmacological activity is stereospecific. It is crucial to note that the clinically active and marketed form is the (R)-enantiomer, not the (S)-enantiomer as is sometimes mistakenly assumed. This guide will, therefore, focus on the specificity of (R)-Ramosetron, with comparative data for the (S)-enantiomer to highlight the stereoselectivity of its action.
Comparative Binding Affinity of Ramosetron Enantiomers
The cornerstone of validating the specificity of (R)-Ramosetron lies in its differential binding affinity for the 5-HT3 receptor compared to its (S)-counterpart. Experimental data demonstrates a significant enantiomeric preference for the (R)-form.
| Compound | Receptor | Cell Line | Binding Affinity | Fold Difference |
| (R)-Ramosetron | 5-HT3 | Mouse Neuroblastoma | High Affinity | 112x higher than (S)-Ramosetron [1] |
| This compound | 5-HT3 | Mouse Neuroblastoma | Low Affinity | - |
This pronounced difference in binding affinity underscores the stereospecificity of the interaction between Ramosetron and the 5-HT3 receptor, with the (R)-enantiomer being the pharmacologically active form.
Specificity of (R)-Ramosetron for the 5-HT3 Receptor
Beyond its stereospecificity, the validation of (R)-Ramosetron as a specific 5-HT3 receptor antagonist requires demonstrating its high affinity for the target receptor and negligible affinity for other receptor subtypes.
| Compound | Receptor | Species | Binding Affinity (Ki) |
| (R)-Ramosetron | Human 5-HT3 | Human | 0.091 nM |
| (R)-Ramosetron | Other Receptors, Transporters, Ion Channels, and Enzymes | Various | Negligible Affinity |
The extremely high affinity of (R)-Ramosetron for the human 5-HT3 receptor, coupled with its lack of significant binding to other neurologically relevant targets, confirms its high degree of specificity.
Experimental Protocols
The following is a representative protocol for a radioligand binding assay used to determine the affinity of a test compound for the 5-HT3 receptor.
5-HT3 Receptor Radioligand Binding Assay
Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from a cell line recombinantly expressing the human 5-HT3 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]Granisetron.
-
Test Compound: this compound or (R)-Ramosetron.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT3 receptor antagonist (e.g., Granisetron or Ondansetron) to determine non-specific binding.
-
Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound and (R)-Ramosetron) in the incubation buffer.
-
Dilute the cell membranes in ice-cold incubation buffer to a final protein concentration that yields adequate signal-to-noise ratio.
-
Dilute the [³H]Granisetron in incubation buffer to a final concentration typically at or below its Kd value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Incubation buffer.
-
Cell membrane suspension.
-
Serial dilutions of the test compound or buffer (for total binding) or the non-specific binding control.
-
[³H]Granisetron.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold incubation buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Validation Process
The following diagrams illustrate the key concepts and workflows involved in validating the specificity of this compound.
References
A meta-analysis of (S)-Ramosetron efficacy in preventing delayed emesis
A comprehensive guide for researchers and drug development professionals on the efficacy of (S)-Ramosetron in preventing delayed chemotherapy-induced nausea and vomiting (CINV), benchmarked against other leading 5-HT3 receptor antagonists.
This guide provides a meta-analytical overview of this compound's efficacy in the prevention of delayed emesis, a significant challenge in chemotherapy patient care. Through a systematic review of clinical trial data, this document compares this compound with other key players in the antiemetic landscape, including ondansetron (B39145), granisetron (B54018), and palonosetron (B1662849). Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to offer a clear and objective resource for the scientific community.
Comparative Efficacy in Delayed Emesis
This compound, a selective 5-HT3 receptor antagonist, has demonstrated notable efficacy in the prevention of delayed CINV.[1][2] Its mechanism of action involves the blockade of serotonin (B10506) 5-HT3 receptors, which are key mediators of the emetic reflex.[1][2] The following tables summarize the comparative efficacy of ramosetron (B134825) against other 5-HT3 receptor antagonists in preventing delayed emesis, based on data from multiple meta-analyses and clinical trials.
Table 1: Ramosetron vs. Ondansetron in Preventing Delayed Postoperative Nausea and Vomiting (PONV)
| Outcome | Ramosetron Group | Ondansetron Group | Relative Risk (RR) [95% CI] | I² | Finding | Reference |
| Late Postoperative Nausea (PON) | 1050 patients | 1161 patients | 0.76 [0.65–0.89] | 20% | Ramosetron is significantly more effective.[3] | [3] |
| Late Postoperative Vomiting (POV) | 1089 patients | 1209 patients | 0.57 [0.45–0.72] | 0% | Ramosetron is significantly more effective.[3] | [3] |
Table 2: Ramosetron vs. Palonosetron in Preventing Delayed Postoperative Vomiting (POV)
| Outcome | Palonosetron Group | Ramosetron Group | Relative Risk (RR) [95% CI] | p-value | Finding | Reference |
| Delayed POV (Overall) | - | - | 0.59 [0.39 to 0.89] | 0.013 | Palonosetron is more effective.[4] | [4] |
| Delayed POV (Females) | - | - | 0.56 [0.36 to 0.86] | 0.009 | Palonosetron is more effective.[4] | [4] |
| Delayed POV (Laparoscopies) | - | - | 0.46 [0.23 to 0.94] | 0.033 | Palonosetron is more effective.[4] | [4] |
Table 3: Ramosetron vs. Granisetron and Palonosetron in Preventing Delayed CINV (Complete Response)
| Treatment Group | Complete Response Rate (Delayed Phase) | Finding | Reference |
| Ramosetron | 68.2% | Numerically better than palonosetron and granisetron, but not statistically significant.[5] | [5] |
| Palonosetron | 61.1% | - | [5] |
| Granisetron | 36.8% | - | [5] |
A systematic review and meta-analysis of sixteen randomized controlled trials indicated that while there was no significant difference in the complete response for nausea in the delayed phase between ramosetron and other 5-HT3 receptor antagonists, ramosetron did significantly reduce delayed emesis.[6]
Experimental Protocols
The data presented in this guide are derived from rigorous, randomized controlled trials. A typical experimental protocol for evaluating the efficacy of antiemetic drugs in preventing CINV is as follows:
1. Patient Selection: Patients scheduled to receive moderately or highly emetogenic chemotherapy are recruited for the study. Key inclusion and exclusion criteria are established to ensure a homogenous study population.
2. Randomization: Eligible patients are randomly assigned to different treatment arms. For instance, in a comparative study of ramosetron and granisetron, patients were randomly assigned to receive either intravenous ramosetron (0.3 mg) or granisetron (3 mg) 30 minutes before cisplatin (B142131) administration on day 1.[7] For the delayed phase (days 2-5), patients received oral tablets of either ramosetron (0.1 mg) or granisetron (1 mg).[7]
3. Treatment Administration: The investigational drug and the comparator are administered according to a predefined schedule, typically before the start of chemotherapy.
4. Efficacy Assessment: The primary endpoint is often the "complete response" rate, defined as no emetic episodes and no use of rescue medication.[5] Data on nausea and vomiting are collected through patient diaries and validated questionnaires, such as the Functional Life Index–Emesis (FLIE) questionnaire.[5] The observation period is divided into the acute phase (0-24 hours post-chemotherapy) and the delayed phase (24-120 hours post-chemotherapy).[1]
5. Safety Assessment: Adverse events are monitored and recorded throughout the study period to evaluate the safety profile of the treatments.
Visualizing the Science
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: A typical experimental workflow for a clinical trial evaluating antiemetic efficacy.
Caption: Signaling pathway of CINV and the mechanism of action of this compound.
Conclusion
The available evidence from meta-analyses suggests that this compound is an effective antiemetic for the prevention of delayed CINV, with an efficacy profile that is comparable, and in some instances superior, to other 5-HT3 receptor antagonists like ondansetron and granisetron. While some studies indicate that palonosetron may have an advantage in preventing delayed postoperative vomiting, ramosetron has shown numerically better complete response rates in preventing delayed CINV in at least one study. Further well-designed, head-to-head clinical trials are warranted to definitively establish the comparative efficacy of these agents in the management of delayed emesis. The choice of antiemetic should be guided by the specific chemotherapeutic regimen, patient-specific factors, and institutional guidelines.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Ramosetron Hydrochloride? [synapse.patsnap.com]
- 3. Comparative efficacy of ramosetron and ondansetron in preventing postoperative nausea and vomiting: An updated systematic review and meta-analysis with trial sequential analysis | PLOS One [journals.plos.org]
- 4. Efficacy of Palonosetron vs. Ramosetron for the Prevention of Postoperative Nausea and Vomiting: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebmh.com [jebmh.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Comparison of ramosetron and granisetron for the prevention of acute and delayed emesis in Cisplatin-based chemotherapy: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Eutomer Advantage: Why (R)-Ramosetron Outperforms in Research Compared to its Racemic Mixture
In the field of pharmacology and drug development, the stereochemistry of a molecule is a critical factor that can profoundly influence its efficacy and safety. For researchers investigating 5-HT₃ receptor antagonists, the choice between using a racemic mixture versus a single enantiomer can have significant implications. This guide provides a detailed comparison of (S)-Ramosetron and its racemic counterpart, supported by experimental data, to demonstrate the clear advantages of using the enantiopure (R)-form of the compound in a research setting. The evidence overwhelmingly indicates that the pharmacological activity of ramosetron (B134825) resides almost exclusively in its (R)-enantiomer, making the (S)-enantiomer an impurity that offers no therapeutic benefit and can complicate experimental interpretation.
Understanding Chirality in Ramosetron
Ramosetron possesses a single chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Ramosetron and this compound. A racemic mixture contains equal amounts of both enantiomers (50% R and 50% S). However, biological systems, particularly receptors like the 5-HT₃ receptor, are themselves chiral and often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. In the case of ramosetron, the (R)-enantiomer is the active form, known as the eutomer, while the (S)-enantiomer is the significantly less active distomer.
Comparative Efficacy and Receptor Binding
The primary advantage of using the enantiopure (R)-Ramosetron lies in its vastly superior affinity and potency at the 5-HT₃ receptor, the primary target for its antiemetic effects.
Receptor Binding Affinity
Research has shown a dramatic difference in how the two enantiomers bind to the 5-HT₃ receptor. The (R)-form has a significantly higher affinity, meaning it binds more tightly and effectively to the receptor.
Table 1: Comparison of 5-HT₃ Receptor Binding Affinity
| Compound | Relative Binding Affinity | Reference |
| (R)-Ramosetron | ~112 times higher than this compound | [1] |
| This compound | Significantly lower affinity | [1] |
Note: This substantial difference in affinity means that in a racemic mixture, the observed biological effect is almost entirely attributable to the (R)-enantiomer.
In Vitro and In Vivo Potency
This difference in binding affinity translates directly to a difference in pharmacological potency. Studies comparing the ability of the enantiomers to antagonize 5-HT₃ receptor-mediated effects have confirmed the superiority of the (R)-isomer.
Table 2: Comparison of Pharmacological Potency
| Parameter | (R)-Ramosetron | This compound | Fold Difference | Reference |
| Antiemetic Potency (in vivo, ferret) | Highly Potent | ~100x less potent | ~100x | [1] |
| 5-HT₃ Antagonism (in vitro, guinea pig colon) | Potent Antagonist | Significantly Weaker Antagonist | N/A | [1] |
Note: The data clearly indicates that the (S)-enantiomer contributes negligibly to the desired 5-HT₃ receptor antagonism.
Pharmacokinetic Profile of the Active Enantiomer
While direct comparative pharmacokinetic data for both enantiomers is scarce—likely due to the early identification of the (S)-isomer as inactive—the pharmacokinetics of the clinically used (R)-Ramosetron are well-characterized. Using the racemic mixture introduces the unnecessary complication of tracking a pharmacologically inactive component.
Table 3: Pharmacokinetic Parameters of (R)-Ramosetron in Adults
| Parameter | Value | Reference |
| Elimination Half-life | Approximately 5-9 hours | [2] |
| Metabolism | Primarily hepatic (CYP1A2, CYP2D6) | [2] |
| Clearance (typical value) | 0.19 L/h in a 60-kg subject | [3] |
Note: Research conducted with enantiopure (R)-Ramosetron allows for a clear and unambiguous interpretation of pharmacokinetic and pharmacodynamic (PK/PD) relationships.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for assays used to determine the efficacy of 5-HT₃ receptor antagonists.
Protocol 1: In Vitro 5-HT₃ Receptor Antagonism in Isolated Guinea Pig Colon
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit contractions induced by a 5-HT₃ receptor agonist.
-
Tissue Preparation: Male Hartley guinea pigs are euthanized, and a segment of the distal colon is removed and placed in Krebs solution. The longitudinal muscle-myenteric plexus is stripped from the underlying circular muscle and cut into segments.
-
Apparatus Setup: The tissue segments are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The tissue is connected to an isometric force transducer to record contractions.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension of 1.0 g for 60 minutes.
-
A cumulative concentration-response curve is generated for the 5-HT₃ agonist, 2-methyl-5-HT, to establish a baseline contractile response.
-
The tissue is washed and allowed to recover.
-
The tissue is then incubated with a specific concentration of the antagonist ((R)-Ramosetron, this compound, or racemic ramosetron) for 30 minutes.
-
A second cumulative concentration-response curve for 2-methyl-5-HT is generated in the presence of the antagonist.
-
-
Data Analysis: The antagonist's potency is determined by the degree of the rightward shift in the agonist's concentration-response curve. This is often expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist's EC₅₀ value.
Protocol 2: Radioligand Receptor Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the receptor.
-
Membrane Preparation: A tissue or cell line expressing the 5-HT₃ receptor (e.g., rat cerebral cortex or HEK293 cells transfected with the human 5-HT₃ receptor) is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Assay Incubation:
-
In assay tubes, the membrane preparation is incubated with a fixed concentration of a radioligand specific for the 5-HT₃ receptor (e.g., [³H]granisetron or a tritiated form of a potent antagonist).
-
Increasing concentrations of the unlabeled competitor drug ((R)-Ramosetron, this compound, or racemic ramosetron) are added to the tubes.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of a potent, unlabeled 5-HT₃ antagonist to saturate the receptors.
-
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed quickly with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value can be converted to an inhibition constant (Ki), which reflects the binding affinity of the competitor drug for the receptor.
Visualizing Key Concepts
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Caption: Mechanism of (R)-Ramosetron at the 5-HT₃ receptor.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion: The Clear Advantage of Enantiopure (R)-Ramosetron
For researchers in drug discovery and pharmacology, the data presents a compelling case for the exclusive use of enantiopure (R)-Ramosetron.
-
Maximizes Potency and Specificity: The desired pharmacological activity resides in the (R)-enantiomer. Using the pure eutomer ensures that the observed effects are directly attributable to the interaction with the 5-HT₃ receptor, providing the highest possible potency.
-
Simplifies Data Interpretation: The presence of the inactive (S)-enantiomer in a racemic mixture acts as an impurity. It introduces unnecessary variables, potentially complicating the interpretation of pharmacokinetic data and dose-response relationships.
-
Reduces Potential for Off-Target Effects: While the (S)-enantiomer is largely inactive at the 5-HT₃ receptor, its potential for interacting with other biological targets cannot be entirely dismissed without extensive testing. Using the pure (R)-enantiomer eliminates the risk of confounding results from unforeseen off-target effects of the distomer.
References
Safety Operating Guide
Safe Disposal of (S)-Ramosetron: A Guide for Laboratory Professionals
Proper disposal of (S)-Ramosetron, a potent 5-HT3 antagonist, is crucial for ensuring laboratory safety and environmental protection. This guide provides essential information on the appropriate handling and disposal procedures for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets and chemical degradation studies, and should be supplemented by a thorough review of local, state, and federal regulations.
Personal Protective Equipment (PPE) and Immediate Safety Measures
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes safety glasses with side-shields, gloves, and a lab coat.[1][2] In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water as a precaution.[1]
-
Skin Contact: Wash off with soap and plenty of water.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give artificial respiration.[1][2]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]
In all cases of exposure, consult a physician and show them the safety data sheet for the compound.[1]
Spill and Waste Management
In the event of a spill, use personal protective equipment and avoid dust formation.[1] Pick up the spilled material and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[1][2]
For routine disposal of surplus and non-recyclable this compound, it is recommended to engage a licensed disposal company.[1] One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[3]
Chemical Degradation for Disposal
Studies on the stress degradation of Ramosetron (B134825) hydrochloride provide insights into potential chemical neutralization methods prior to disposal. The compound has been shown to degrade under acidic, basic, and oxidative conditions.[4][5][6] This information can be valuable for laboratories equipped to perform chemical neutralization as a preliminary disposal step.
The following table summarizes the degradation of Ramosetron hydrochloride under various stress conditions. This data is derived from a study where the initial concentration of the drug substance was 1.0 mg/ml.[5]
| Stress Condition | Temperature | Duration | Degradation (%) |
| 0.5N, 1N, and 2N HCl | 70°C | 7 days | Acceptable |
| 0.1N NaOH | 60°C | 2 days | ~20.9% |
| 0.5N, 1N, and 2N NaOH | 60°C | 2 days | ~100.0% |
| 3% Hydrogen Peroxide | Room Temp. | 1-3 hours | Acceptable |
| Aqueous Solution | 60°C | 7 days | No degradation |
| Photolytic (3.6 million lux) | Not specified | Not specified | Acceptable |
| Photolytic (600 watts hour/m²) | Not specified | Not specified | Acceptable |
Note: "Acceptable degradation" was noted in the study without a specific percentage provided for all conditions.[5][6] The study indicated that base hydrolysis and oxidative methods were the most drastic in degrading Ramosetron hydrochloride.[4][6]
Experimental Protocol for Stress Degradation Analysis
The following is a generalized methodology for assessing the degradation of this compound, based on published studies.[5][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., HPLC grade methanol) to a concentration of 1.0 mg/ml.
-
Acid Degradation: Treat the stock solution with various normalities of hydrochloric acid (e.g., 0.1N, 0.5N, 1N, 2N HCl). Incubate the solutions at a specified temperature (e.g., 60-70°C) for a set period (e.g., 7 days).
-
Base Degradation: Treat the stock solution with various normalities of sodium hydroxide (B78521) (e.g., 0.1N, 0.5N, 1N, 2N NaOH). Incubate the solutions at a specified temperature (e.g., 60°C) for a set period (e.g., 2 days).
-
Oxidative Degradation: Treat the stock solution with different strengths of hydrogen peroxide (e.g., 3%). Keep the solutions in the dark at room temperature for various durations (e.g., 1, 2, and 3 hours).
-
Sample Analysis: After the incubation period, neutralize the acidic and basic solutions. Dilute all samples with a suitable mobile phase to a final concentration (e.g., 0.2 mg/ml). Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the key steps and decision points for the safe disposal of this compound waste in a research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. biocrick.com [biocrick.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. [PDF] Studies of Stress Degradation of Ramosetron Hydrochloride, a 5-HT3 Antagonist | Semantic Scholar [semanticscholar.org]
- 5. banglajol.info [banglajol.info]
- 6. Studies of Stress Degradation of Ramosetron Hydrochloride, a 5-HT3 Antagonist | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
- 7. Physical compatibility and chemical stability of dezocine and ramosetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling (S)-Ramosetron
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (S)-Ramosetron, a potent serotonin (B10506) 5-HT3 receptor antagonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound and its hydrochloride salt are potent pharmaceutical compounds requiring stringent handling protocols to prevent accidental exposure. While specific occupational exposure limits (OELs) have not been established for this compound, its pharmacological activity necessitates treating it as a hazardous substance.[1][2][3][4][5] The following guidelines are based on safety data sheets for Ramosetron Hydrochloride and general best practices for handling potent active pharmaceutical ingredients (APIs).
Essential Safety and Handling Information
All handling of this compound solid and concentrated solutions should occur in a designated area, such as a certified chemical fume hood or a containment glove box, to minimize inhalation risk.[1] A risk assessment should be conducted before any new procedure involving this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Double gloving with nitrile or neoprene gloves is recommended. Gloves must be inspected before use and disposed of after handling or in case of contamination.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled.[1][2][4] |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 or higher particulate respirator should be used when handling the powder outside of a containment system. For higher-risk activities, a powered air-purifying respirator (PAPR) may be necessary.[3][4] |
| Body Protection | Disposable lab coat or gown | A dedicated lab coat or disposable gown should be worn and removed before leaving the designated handling area. |
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Step 1: Waste Segregation
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated consumables (weigh boats, pipette tips, vials), and any material used for spill cleanup should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Step 2: Waste Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the name of the chemical "this compound," and the accumulation start date.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
Step 3: Final Disposal
-
Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company.[6]
-
Incineration at a permitted facility is the recommended method of disposal for this type of pharmaceutical waste.[6]
-
Never dispose of this compound down the drain or in the regular trash.[7][8]
By adhering to these stringent safety protocols, research and development professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their work.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biocrick.com [biocrick.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. gmpsop.com [gmpsop.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
